Mycophenolic acid glucuronide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H28O12 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1/i3D3 |
InChI Key |
BYFGTSAYQQIUCN-FPXLKDJASA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Mycophenolic Acid Glucuronide-d3: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mycophenolic acid glucuronide-d3 (MPAG-d3), a key analytical standard in the therapeutic drug monitoring of Mycophenolic Acid (MPA). This document details its chemical structure, and physical and chemical properties, and outlines its critical role in the accurate quantification of MPA's primary metabolite, Mycophenolic acid glucuronide (MPAG).
Core Chemical and Physical Properties
This compound is the deuterated analog of the major inactive metabolite of Mycophenolic Acid. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C23H25D3O12 | [] |
| Molecular Weight | 499.48 g/mol | [] |
| Appearance | Off-White Solid | [2][] |
| Solubility | Slightly soluble in Methanol, Water (Heated) | [] |
| Melting Point | >160°C (decomposes) | [] |
| Storage | 2-8°C, Hygroscopic, under Inert Atmosphere | [2] |
| Synonyms | Mycophenolic Acid-d3 beta-D-Glucuronide, 5-[(2E)-5-Carboxy-3-methyl-2-penten-1-yl]-1,3-dihydro-6-(methoxy-d3)-7-methyl-3-oxo-4-isobenzofuranyl β-D-Glucopyranosiduronic Acid, Mycophenolic Acid-d3 Glucosiduronate | [2][] |
Metabolic Pathway of Mycophenolic Acid
Mycophenolic acid undergoes extensive metabolism, primarily through glucuronidation, to form Mycophenolic acid glucuronide (MPAG). This process is crucial for its detoxification and elimination. The deuterated form, MPAG-d3, follows the same metabolic fate and is used to trace and quantify the native metabolite.[4]
Caption: Metabolic pathway of Mycophenolate Mofetil to its active and inactive metabolites.
Experimental Protocols
Synthesis and Purification of Mycophenolic Acid Glucuronide
While this compound is commercially available, understanding its synthesis provides valuable context. The general synthesis of glucuronides can be achieved through methods like the Koenigs-Knorr reaction.[5] A detailed protocol for the enzymatic synthesis of the non-deuterated form, which can be adapted using deuterated precursors, is described below.
Enzymatic Synthesis of Mycophenolic Acid Glucuronide [6][7]
-
Incubation Mixture: Prepare a mixture containing human liver, kidney, or intestinal microsomes (1 mg protein/mL), Mycophenolic Acid (0.01–1 mM), and UDP-glucuronic acid (4 mM) in a HEPES/KCl/MgCl2 buffer at pH 6.8.
-
Incubation: Incubate the mixture for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of 1.5 M perchloric acid followed by 0.76 M sodium tungstate dihydrate.
-
Purification: The synthesized Mycophenolic acid glucuronide can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC).
Quantification of Mycophenolic Acid and its Glucuronide Metabolite in Human Plasma by UPLC-MS/MS
This protocol details a validated method for the simultaneous quantification of MPA and MPAG in human plasma using MPAG-d3 as an internal standard.[8][9]
Workflow for UPLC-MS/MS Quantification
Caption: General workflow for sample preparation and analysis by UPLC-MS/MS.
-
Aliquoting: Transfer 50 µL of human plasma into a micro-centrifuge tube.
-
Protein Precipitation: Add 500 µL of a precipitating solution (e.g., 30% aqueous methanol containing 0.1 M zinc sulfate and the internal standard, this compound).
-
Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Setting | Reference(s) |
| Chromatography System | UPLC System (e.g., Waters ACQUITY) | |
| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC HSS C18 SB) | [11] |
| Mobile Phase A | 0.1% Formic acid in water | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Flow Rate | 0.45 mL/min | [9] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mycophenolic Acid | 321.2 | 207.1 |
| Mycophenolic Acid Glucuronide | 497.2 | 321.2 |
| This compound (IS) | 500.2 | 324.2 |
Conclusion
This compound is an indispensable tool for the accurate therapeutic drug monitoring of Mycophenolic Acid. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, enable precise and reliable quantification of MPA's primary metabolite in complex biological matrices. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians in the field of immunosuppressive drug therapy, facilitating the optimization of patient treatment regimens.
References
- 1. Mycophenolic acid-D3-beta-D-glucuronide | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. labcorp.com [labcorp.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantification of mycophenolic acid and its glucuronide metabolites in human plasma by an UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Mycophenolic Acid Glucuronide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Mycophenolic acid glucuronide-d3 (MPAG-d3), a crucial internal standard for the therapeutic drug monitoring of Mycophenolic acid (MPA). Mycophenolic acid is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. Monitoring its plasma concentrations is critical for optimizing efficacy and minimizing toxicity. Stable isotope-labeled internal standards, such as MPAG-d3, are essential for accurate quantification of MPA and its metabolites by mass spectrometry.
Introduction
Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil, functions by reversibly inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanosine nucleotides.[1] This inhibition selectively targets T and B lymphocytes, which are highly dependent on this pathway for proliferation. MPA is primarily metabolized in the liver to the inactive 7-O-phenolic glucuronide, Mycophenolic acid glucuronide (MPAG).[2][3] A minor, pharmacologically active acyl glucuronide metabolite (AcMPAG) is also formed.[4] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of MPA is standard practice in clinical settings. The use of a deuterated internal standard like MPAG-d3 allows for precise and accurate quantification of MPAG, and by extension, the metabolic profile of MPA.
Metabolic Pathway of Mycophenolic Acid
The metabolic conversion of Mycophenolate Mofetil to MPA and its subsequent glucuronidation are key steps in its mechanism of action and clearance. The following diagram illustrates this pathway.
Synthesis of this compound
The chemical synthesis of this compound is not extensively detailed in publicly available literature. However, based on established methods for glucuronidation of phenolic compounds, a plausible synthetic route involves the Koenigs-Knorr reaction. A modified version of this method has been successfully applied for the synthesis of the non-deuterated MPAG.[5] This approach would utilize Mycophenolic acid-d3 as the starting material.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a multi-step process involving the protection of the glucuronic acid moiety, coupling with Mycophenolic acid-d3, and subsequent deprotection to yield the final product.
Experimental Protocols
Note: The following protocols are proposed based on general Koenigs-Knorr reaction conditions and may require optimization for the specific synthesis of this compound.
Step 1: Preparation of Acetobromo-α-D-glucuronic acid methyl ester
This starting material can be synthesized from D-glucuronic acid through a series of protection and bromination reactions. Commercially available sources of this reagent are also an option.
Step 2: Koenigs-Knorr Glycosylation of Mycophenolic Acid-d3
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Mycophenolic acid-d3 in a suitable anhydrous solvent such as dichloromethane (DCM) or a mixture of DCM and toluene.
-
Addition of Catalyst: Add a silver salt, such as silver (I) oxide or silver (I) carbonate, to the solution. This acts as a promoter and acid scavenger.
-
Addition of Glycosyl Donor: Cool the mixture to 0°C in an ice bath. Slowly add a solution of acetobromo-α-D-glucuronic acid methyl ester in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude protected this compound.
Step 3: Deprotection
-
Hydrolysis: Dissolve the crude protected product from the previous step in anhydrous methanol.
-
Base Addition: Add a catalytic amount of a base, such as sodium methoxide, to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the deprotection is complete.
-
Neutralization and Workup: Neutralize the reaction with an acidic resin or by adding a weak acid. Filter and concentrate the solution under reduced pressure.
Step 4: Purification
-
Chromatography: Purify the crude product by preparative high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and a gradient of water and acetonitrile containing a small amount of formic acid or acetic acid.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain this compound as a solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following tables summarize key characterization data, including information gathered from commercial suppliers and data for the non-deuterated analogue where specific data for the d3 variant is not publicly available.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅D₃O₁₂ | [][7] |
| Molecular Weight | 499.48 g/mol | [][7] |
| Appearance | Off-white to Pale Beige Solid | [] |
| Purity (HPLC) | >95% | [7] |
| Isotopic Purity (d3) | ≥99% atom D | [] |
| Solubility | Slightly soluble in Methanol and Water (Heated) | [] |
| Storage | -20°C, Hygroscopic, Under Inert Atmosphere | [7] |
Spectroscopic and Analytical Data
| Analysis | Result | Reference/Note |
| Mass Spectrometry (LC-MS/MS) | Mass Transition (MRM): m/z 495.2 → 319.25, 495.2 → 191.05 | For non-deuterated MPAG.[8] The transition for MPAG-d3 would be expected at m/z 498.2. |
| ¹H NMR | Conforms to structure | For non-deuterated MPAG.[9] Specific spectra for MPAG-d3 are not readily available in the literature. |
| ¹³C NMR | Conforms to structure | For non-deuterated MPAG.[9] Specific spectra for MPAG-d3 are not readily available in the literature. |
| FTIR | Characteristic peaks for O-H, C=O (lactone and carboxylic acid), C-O, and aromatic C=C stretching. | FTIR data for Mycophenolic Acid is available.[1] Specific spectrum for MPAG-d3 is not readily available. |
| Specific Rotation | -37.9° (c = 0.5, Methanol) | For non-deuterated MPAG.[9] |
Conclusion
This technical guide outlines the synthesis and characterization of this compound. While a detailed, step-by-step synthesis protocol for the deuterated compound is not publicly available, a robust synthetic strategy based on the Koenigs-Knorr reaction is presented. The characterization data, compiled from various sources, provides a comprehensive profile of this essential internal standard. The information and protocols provided herein are intended to be a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics, facilitating the accurate monitoring of Mycophenolic acid therapy. Further optimization of the proposed synthesis and detailed spectroscopic analysis of the final deuterated product are recommended for any laboratory undertaking its preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation of mycophenolic acid by Wistar and Mrp2-deficient TR- rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Mycophenolic Acid-d3 Beta-D-Glucuronide | LGC Standards [lgcstandards.com]
- 8. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lgcstandards.com [lgcstandards.com]
Decoding the Certificate of Analysis: A Technical Guide to Mycophenolic Acid Glucuronide-d3
For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a reference standard. This guide provides an in-depth explanation of a typical CoA for Mycophenolic acid glucuronide-d3, a key internal standard used in therapeutic drug monitoring. By understanding the data and the analytical techniques employed, users can ensure the accuracy and reliability of their experimental results.
Product Identification and General Information
A Certificate of Analysis begins by unequivocally identifying the compound. This section includes essential information that links the physical substance to its documented quality control testing.
Table 1: General Information for this compound
| Parameter | Example Data | Description |
| Product Name | Mycophenolic Acid-d3-β-D-glucuronide | The common chemical name for the analyte. |
| Catalogue Number | M-204-1ML | A unique identifier assigned by the supplier for product tracking and ordering. |
| Lot/Batch Number | FN012345 | A specific code identifying the manufacturing batch that underwent the quality control tests detailed in the CoA. |
| Chemical Formula | C₂₃H₂₅D₃O₁₂ | The elemental composition of the molecule, indicating the presence of three deuterium atoms.[1][] |
| Molecular Weight | 499.48 g/mol | The mass of one mole of the substance, calculated based on the chemical formula.[1][] |
| CAS Number | Not Available | The unique registry number assigned by the Chemical Abstracts Service. The deuterated version may not have a specific CAS number, but the unlabeled form's CAS is 31528-44-6.[][3] |
| Storage Conditions | -20°C | The recommended temperature for storing the material to ensure its long-term stability.[3] |
| Form | Solution | Describes the physical state of the product, such as a solid or a solution in a specific solvent. |
| Concentration | 100 µg/mL in Acetonitrile | For solutions, this specifies the amount of analyte per unit volume of solvent.[1] |
Analytical Data and Specifications
This core section of the CoA provides the quantitative results from various analytical tests performed on the specific lot of material. These results are compared against established specifications to confirm the product's quality.
Table 2: Quantitative Analytical Results
| Analytical Test | Specification | Result |
| Purity by HPLC | Report Result | 95.83% (at 215 nm)[3] |
| Mass Spectrometry | Conforms to Structure | Conforms |
| NMR Spectroscopy | Conforms to Structure | Conforms |
| Elemental Analysis | Conforms | %C: 55.18, %H: 5.66[3] |
| Isotopic Purity | ≥99% atom D | ≥99% |
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in a Certificate of Analysis for this compound. These protocols are based on established analytical methods in the scientific literature.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound by separating it from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector is utilized.
-
Column : A reversed-phase column, such as a Zorbax Eclipse-XDB-C8 or a Phenomenex Kinetex C18 (e.g., 30 mm × 4.6 mm, 2.6 µm), is commonly employed.[4][5]
-
Mobile Phase : An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. A typical mobile phase could be a 50:50 (v/v) mixture of acetonitrile and 50 mmol/L o-phosphoric acid.[6] Another example is a gradient of water and methanol, both containing 0.1% formic acid and 2 mM ammonium acetate.[7]
-
Flow Rate : A typical flow rate is around 0.2 mL/min.[7]
-
Detection : UV detection is set at a wavelength where the analyte has strong absorbance, such as 214 nm or 215 nm.[3][6]
-
Procedure : A small volume of the sample solution is injected into the HPLC system. The components of the sample are separated as they pass through the column. The detector measures the absorbance of the eluting components over time, generating a chromatogram.
-
Data Analysis : The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram, expressed as a percentage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation
LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of the compound by determining its mass-to-charge ratio (m/z) and fragmentation pattern. This compound is often used as an internal standard in LC-MS/MS assays for the quantification of mycophenolic acid glucuronide in biological samples.[1]
-
Instrumentation : An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography : Similar chromatographic conditions as described for HPLC purity analysis are used to separate the analyte before it enters the mass spectrometer.
-
Mass Spectrometry :
-
Ionization Mode : Negative or positive electrospray ionization (ESI) can be used.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is typically used for quantification and confirmation. This involves selecting a precursor ion and a specific product ion.
-
Mass Transitions : For Mycophenolic acid-d3, a characteristic mass transition would be monitored, for example, m/z 324.2 > 210.0. For its glucuronide metabolite, the transition would be different.[7] The unlabeled Mycophenolic acid glucuronide has a precursor ion at m/z 495.[8]
-
-
Procedure : The sample is introduced into the LC-MS/MS system. The analyte is ionized, and the mass spectrometer isolates the precursor ion corresponding to the molecular weight of this compound. This ion is then fragmented, and a specific product ion is detected.
-
Data Analysis : The presence of the correct precursor and product ions at the expected retention time confirms the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the arrangement of atoms and the position of the deuterium label.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as Methanol-d4 or DMSO-d6.
-
Experiments : ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the most common experiments.
-
Procedure : The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to excite the atomic nuclei. The resulting signals are detected and transformed into an NMR spectrum.
-
Data Analysis : The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared to the expected structure of this compound. The absence of a proton signal at the site of deuterium labeling confirms the isotopic substitution. The data should conform to the known structure of the molecule.[3]
Visualizing Key Processes
To better understand the context of the Certificate of Analysis and the analyte itself, the following diagrams illustrate the CoA workflow and the metabolic pathway of Mycophenolic acid.
Caption: Workflow for generating a Certificate of Analysis.
Caption: Metabolic pathway of Mycophenolate Mofetil.
References
- 1. Mycophenolic acid-D3-beta-D-glucuronide | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple HPLC method for monitoring mycophenolic acid and its glucuronidated metabolite in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of pharmacokinetic data are the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. This technical guide delves into the core applications of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][2][3][4][5][6][7]
The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process.
Key Advantages of Deuterated Standards:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since a deuterated standard has the same physicochemical properties as the analyte, it experiences the same matrix effects, allowing for accurate correction.[7]
-
Compensation for Sample Preparation Variability: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. A deuterated IS, added at the beginning of this process, experiences the same losses as the analyte, ensuring the analyte-to-IS ratio remains constant.
-
Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods, leading to higher sample throughput and fewer failed analytical runs.[6][7]
-
Enhanced Accuracy and Precision: The ability to correct for multiple sources of error results in significantly improved accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[4][7]
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards, highlighting their importance in regulatory submissions.[7]
Quantitative Data Presentation: A Comparative Analysis
The theoretical advantages of deuterated internal standards are borne out by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs consistently demonstrate superior accuracy and precision with the former.
Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards for the Quantification of Teriflunomide [5][8]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Performance with Teriflunomide-d4 (Deuterated IS) | Hypothetical Performance with Analog IS (Non-Deuterated) |
| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |
| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |
| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.[5][8]
Table 2: Comparative Accuracy and Precision Data for Everolimus Quantification [9]
| Internal Standard Type | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Everolimus-d4 (Deuterated) | 1.2 | 1.18 | 98.3 | 6.5 |
| 5.0 | 5.15 | 103.0 | 4.8 | |
| 12.7 | 12.5 | 98.4 | 4.3 | |
| Analog IS | 1.2 | 1.30 | 108.3 | 7.2 |
| 5.0 | 4.85 | 97.0 | 5.5 | |
| 12.7 | 11.8 | 92.9 | 5.1 |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable pharmacokinetic data. The following sections provide methodologies for the synthesis of a deuterated standard and its application in a validated bioanalytical method.
Synthesis of a Deuterated Internal Standard: Caffeine-d9
This protocol describes a one-step, gram-scale synthesis of caffeine-d9 from xanthine and deuterated methyl iodide (CD₃I).[7][10][11]
Materials:
-
Xanthine
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare a solution of dimsyl sodium by reacting sodium hydride with DMSO in THF.
-
Add xanthine to the dimsyl sodium solution and stir at room temperature.
-
Slowly add a 1.6-fold excess of deuterated methyl iodide (CD₃I) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain caffeine-d9.
-
Confirm the identity and isotopic purity of the product using NMR and mass spectrometry.
Bioanalytical Method for Teriflunomide in Human Plasma using Teriflunomide-d4
This protocol details a validated LC-MS/MS method for the quantification of teriflunomide in human plasma.[5][8]
1. Materials and Reagents:
-
Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard)
-
Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)
-
Biological Matrix: Drug-free human plasma
2. Instrumentation:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of Teriflunomide and Teriflunomide-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Teriflunomide stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of Teriflunomide-d4.
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the Teriflunomide-d4 working solution in acetonitrile.
-
Vortex mix for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC columns.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both teriflunomide (e.g., m/z 269.1 → 160.0) and teriflunomide-d4 (e.g., m/z 273.1 → 164.0).[12]
-
6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][6][13][14]
Mandatory Visualizations
Diagrams are essential for visualizing complex processes and relationships in pharmacokinetic studies.
Metabolic Switching of Caffeine
Deuteration can significantly alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching." A classic example is caffeine, which is primarily metabolized by the cytochrome P450 enzyme CYP1A2.[1][2][3] The major metabolic pathway is N3-demethylation to paraxanthine. When the N3-methyl group is deuterated (caffeine-d3), this pathway is slowed down due to the kinetic isotope effect, leading to an increase in metabolism through alternative pathways.[15][16][17]
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to accurately correct for various sources of analytical error leads to highly reliable and reproducible quantitative data. The protocols and data presented in this technical guide demonstrate the successful implementation of deuterated standards, resulting in robust and validated bioanalytical methods. For researchers, scientists, and drug development professionals, the use of deuterated standards is a critical component in generating the high-quality data necessary for the successful development of new therapeutic agents.
References
- 1. mygenome.asia [mygenome.asia]
- 2. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Caffeine and CYP1A2 Gene: What Your SNPs Reveal [toolboxgenomics.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. Search results [inis.iaea.org]
- 16. osti.gov [osti.gov]
- 17. Oxidation of caffeine by CYP1A2: isotope effects and metabolic switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Mycophenolic Acid Metabolism and the Significance of its Glucuronide Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolic acid (MPA) is a cornerstone immunosuppressive agent, pivotal in preventing rejection in solid organ transplant recipients. Its therapeutic efficacy is intricately linked to its complex metabolism and the subsequent pharmacokinetic profile, which exhibits significant inter-individual variability. This technical guide provides a comprehensive overview of the metabolic pathways of MPA, with a particular focus on the formation and clinical significance of its major metabolite, mycophenolic acid 7-O-glucuronide (MPAG). We delve into the quantitative aspects of MPA and MPAG pharmacokinetics, detail established experimental protocols for their quantification, and illustrate the key physiological processes, including metabolic pathways and enterohepatic circulation, through structured diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and clinical management of MPA therapy.
Introduction
Mycophenolic acid is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is crucial for the de novo synthesis of guanine nucleotides, a pathway upon which T and B lymphocytes are highly dependent for their proliferation.[2][3][4] By inhibiting IMPDH, MPA exerts a cytostatic effect on lymphocytes, thereby suppressing the immune response that leads to organ rejection.[4] To enhance its bioavailability, MPA is administered as the prodrug mycophenolate mofetil (MMF) or as enteric-coated mycophenolate sodium (EC-MPS).[1][5] Following oral administration, these prodrugs are rapidly and completely hydrolyzed to the active MPA.[5][6]
The clinical use of MPA is challenged by its narrow therapeutic window and significant pharmacokinetic variability among patients.[7][8] This variability is influenced by factors such as co-medications, renal function, and genetic polymorphisms in drug-metabolizing enzymes and transporters.[1][9] A thorough understanding of MPA's metabolism is therefore critical for optimizing therapeutic drug monitoring and individualizing dosing regimens to maximize efficacy while minimizing toxicity.
Metabolism of Mycophenolic Acid
The biotransformation of mycophenolic acid is primarily governed by Phase II glucuronidation reactions, catalyzed by uridine 5'-diphosphate-glucuronosyltransferases (UGTs). This process occurs mainly in the liver, but also to some extent in the intestines and kidneys.[5][10][11]
The main metabolites of MPA are:
-
Mycophenolic acid 7-O-glucuronide (MPAG): This is the major metabolite, accounting for the vast majority of circulating MPA metabolites.[1][7] MPAG is pharmacologically inactive.[6][7][10] Its plasma concentrations are typically 20- to 100-fold higher than those of MPA.[10]
-
Acyl-glucuronide (AcMPAG): This is a minor metabolite, but it is pharmacologically active, with a potency comparable to MPA.[1][10][12]
-
Other Metabolites: Trace amounts of other metabolites, such as a glucoside conjugate and 6-O-des-methyl-MPA, have also been identified.[7][11]
The formation of MPAG is primarily catalyzed by UGT1A9 in the liver and UGT1A8 in the gastrointestinal tract, while AcMPAG formation is mediated by UGT2B7.[5][12]
Figure 1: Metabolic pathway of mycophenolic acid.
The Significance of MPAG and Enterohepatic Circulation
Although pharmacologically inactive, MPAG plays a critical role in the overall exposure to the active MPA through a process known as enterohepatic circulation.[7] This process contributes significantly to the characteristic secondary peak observed in the MPA plasma concentration-time profile, typically occurring 6-12 hours after administration.[5][10] The enterohepatic circulation of MPA can account for 10-60% of the total MPA exposure.[7]
The process unfolds as follows:
-
MPAG is transported from the liver into the bile.
-
The bile is secreted into the intestinal lumen.
-
In the colon, bacterial β-glucuronidases hydrolyze MPAG back to the active MPA.[13]
-
The liberated MPA is then reabsorbed into the systemic circulation.
This recycling mechanism prolongs the half-life of MPA and contributes to the substantial inter-individual variability in its pharmacokinetics. Factors that interfere with this process, such as the co-administration of antibiotics that disrupt gut microflora or drugs that inhibit biliary excretion, can significantly reduce MPA exposure.[13]
Figure 2: Enterohepatic circulation of MPAG.
Quantitative Pharmacokinetic Data
The pharmacokinetics of MPA and its metabolites are characterized by high variability. The following tables summarize key pharmacokinetic parameters reported in the literature for adult renal transplant recipients. It is important to note that these values can be influenced by the specific patient population, co-administered drugs, and the formulation of mycophenolate.
| Parameter | Mycophenolic Acid (MPA) | Reference |
| Clearance (CL/F) | 33 L/h | [8] |
| 16 L/h | [14] | |
| Central Volume of Distribution (V1/F) | 91 L | [8] |
| 40 L | [14] | |
| Peripheral Volume of Distribution (V2/F) | 237 L | [8] |
| 518 L | [14] | |
| Elimination Half-life (t½) | 9 - 17 hours | [5][10] |
| 5.8 ± 3.8 hours (liver transplant) | [15] | |
| Time to Maximum Concentration (Tmax) | 1 - 2 hours (MMF) | [10] |
| Protein Binding | 97 - 99% (to albumin) | [5][10] |
| Oral Bioavailability | 80.7 - 94% (MMF) | [5][10] |
| ~72% (EC-MPS) | [10] |
| Parameter | Mycophenolic Acid Glucuronide (MPAG) | Reference |
| Elimination Half-life (t½) | 13 - 17 hours | [4] |
| Renal Clearance | 15.5 mL/min | [4] |
| Plasma Concentration | 20- to 100-fold higher than MPA | [10] |
Experimental Protocols for Quantification of MPA and MPAG
Accurate quantification of MPA and MPAG is essential for therapeutic drug monitoring and pharmacokinetic research. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection are the methods of choice due to their high specificity and sensitivity.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting MPA and MPAG from plasma or serum samples is protein precipitation.
-
Sample Collection: Collect whole blood in EDTA or heparin-containing tubes.
-
Plasma/Serum Separation: Centrifuge the blood sample to separate plasma or serum.
-
Aliquoting: Transfer a known volume of plasma or serum (e.g., 50-100 µL) to a clean microcentrifuge tube.
-
Addition of Internal Standard: Add an internal standard solution (e.g., deuterated MPA and MPAG) to each sample, calibrator, and quality control.
-
Precipitation: Add a protein precipitating agent, such as acetonitrile, methanol, or a zinc sulfate solution in acetonitrile.[16][17] A common ratio is 2:1 or 3:1 (v/v) of precipitating agent to sample.
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an HPLC vial for analysis.
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of MPA and MPAG.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) or HPLC system.
-
Column: A C18 reversed-phase column is typically used for separation.[16][18]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[16][17][18]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. Positive ionization is commonly reported.[16][17]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for MPA, MPAG, and their respective internal standards. For MPA, a common transition is m/z 321.1 → 207.0.[18]
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentrations of MPA and MPAG in unknown samples are then determined from this curve.[16]
Figure 3: Experimental workflow for MPA and MPAG quantification by LC-MS/MS.
Conclusion
The metabolism of mycophenolic acid is a complex process with significant clinical implications. The formation of its major, inactive metabolite, MPAG, is not a simple elimination pathway but rather a critical step in the enterohepatic circulation that substantially contributes to the overall exposure of the active drug. The inherent variability in MPA metabolism and the enterohepatic circulation underscores the importance of therapeutic drug monitoring. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to optimize MPA therapy, ensuring maximal immunosuppressive efficacy while minimizing the risk of adverse effects. Further research into the genetic and environmental factors influencing MPA metabolism and transport will continue to refine our ability to personalize treatment for transplant recipients.
References
- 1. A short overview on mycophenolic acid pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the role of enterohepatic recycling in the interactions between mycophenolate mofetil and calcineurin inhibitors in renal transplant patients by pharmacokinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolution of Population Pharmacokinetic Models to Describe the Enterohepatic Recycling of Mycophenolic Acid in Solid Organ Transplantation and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of mycophenolic acid in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic modeling of enterohepatic circulation of mycophenolic acid in renal transplant recipients: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sustained suppression of enterohepatic circulation of mycophenolic acid by antimicrobial‐associated diarrhea in a kidney transplant recipient with Crohn's disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics of mycophenolic acid : a comparison between enteric-coated mycophenolate sodium and mycophenolate mofetil in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of mycophenolic acid after mycophenolate mofetil administration in liver transplant patients treated with tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Mycophenolic Acid Glucuronide-d3: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid glucuronide-d3 (MPAG-d3) is the deuterium-labeled stable isotope of mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressive drug mycophenolic acid (MPA). Its development has been pivotal for advancing the therapeutic drug monitoring (TDM) of mycophenolate mofetil (MMF) and mycophenolate sodium, prodrugs of MPA. By serving as an ideal internal standard in bioanalytical methods, MPAG-d3 allows for the precise and accurate quantification of MPAG in biological matrices. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical applications of MPAG-d3, intended for researchers, scientists, and drug development professionals.
Introduction to Mycophenolic Acid and its Metabolism
Mycophenolic acid is a potent, selective, uncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides. By depleting the pool of guanosine nucleotides, MPA selectively inhibits the proliferation of T and B lymphocytes, which are critically dependent on this pathway for their proliferation. This mechanism of action underpins its widespread use in preventing rejection in solid organ transplant recipients.
Following administration, MPA is extensively metabolized, primarily in the liver, to MPAG. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the principal isoform involved. MPAG is pharmacologically inactive and is primarily excreted in the urine. A minor, but pharmacologically active, metabolite, the acyl glucuronide of MPA (AcMPAG), is also formed. Due to significant inter-individual variability in the pharmacokinetics of MPA, TDM is crucial for optimizing dosing and minimizing toxicity.
Development and Synthesis of this compound
The development of MPAG-d3 was driven by the need for a reliable internal standard for mass spectrometry-based bioanalytical assays. An ideal internal standard should have physicochemical properties nearly identical to the analyte but with a distinct mass-to-charge ratio (m/z) to differentiate it during analysis. Deuterium-labeled compounds are excellent for this purpose as the inclusion of deuterium atoms minimally affects the molecule's chemical behavior while increasing its molecular weight.
The synthesis of MPAG-d3 involves a multi-step process that begins with the synthesis of the deuterated precursor, mycophenolic acid-d3 (MPA-d3).
Synthesis of Mycophenolic Acid-d3 (MPA-d3)
A common strategy for the synthesis of MPA-d3 involves the introduction of a trideuterated methyl group. A published method for a similar isotopologue, mycophenolic acid-13CD3, provides a clear synthetic route that can be adapted for MPA-d3.[1] The key steps are as follows:
-
Demethylation: The starting material, a derivative of mycophenolic acid, undergoes demethylation.
-
Esterification: The resulting phenolic compound is esterified.
-
Mitsunobu Reaction: A Mitsunobu reaction is employed to introduce the deuterated methyl group using methanol-d3 (CD3OH).
-
Ester Hydrolysis: The final step is the hydrolysis of the ester to yield mycophenolic acid-d3.
Glucuronidation of Mycophenolic Acid-d3
Once MPA-d3 is synthesized, it undergoes glucuronidation to yield MPAG-d3. This can be achieved through chemical synthesis, often employing a modified Koenigs-Knorr reaction. This method involves the coupling of a protected glucuronic acid donor with MPA-d3 in the presence of a promoter.
Experimental Protocol: Chemical Synthesis of MPAG-d3 (Adapted from a similar synthesis)
-
Protection of MPA-d3: The carboxylic acid group of MPA-d3 is protected, typically as a methyl or benzyl ester, to prevent side reactions.
-
Preparation of the Glycosyl Donor: A suitable glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is used as the glycosyl donor.
-
Glycosylation Reaction: The protected MPA-d3 is reacted with the glycosyl donor in an inert solvent (e.g., dichloromethane) in the presence of a promoter like silver carbonate or a heavy-metal-free phase-transfer catalyst. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Deprotection: The protecting groups on the glucuronic acid moiety (acetyl groups) and the MPA-d3 ester are removed. Acetyl groups are typically removed by basic hydrolysis (e.g., with sodium methoxide in methanol), and the ester group on MPA-d3 is hydrolyzed under basic conditions (e.g., with lithium hydroxide).
-
Purification: The final product, MPAG-d3, is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Analytical Applications and Methodologies
MPAG-d3 is primarily used as an internal standard for the quantification of MPAG in biological samples, most commonly plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
A simple protein precipitation method is typically employed for the extraction of MPAG from plasma samples.
Experimental Protocol: Plasma Sample Preparation
-
To a 50-100 µL aliquot of plasma, add a known concentration of MPAG-d3 solution (internal standard).
-
Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The prepared samples are analyzed by reverse-phase HPLC coupled with a tandem mass spectrometer.
Typical LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to separate MPAG from other matrix components. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode |
| MRM Transitions | Specific precursor-to-product ion transitions for MPAG and MPAG-d3 are monitored. For example, for MPAG, this could be m/z 495 -> 319, and for MPAG-d3, m/z 498 -> 322. |
Quantitative Data and Pharmacokinetics
The use of MPAG-d3 as an internal standard allows for the accurate determination of MPAG concentrations, which is essential for pharmacokinetic studies. The table below summarizes typical pharmacokinetic parameters for MPA and its metabolites from various studies in transplant recipients. It is important to note that these values can vary significantly between individuals.[2][3][4][5][6]
| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) |
| AUC0-12h (mg·h/L) | 30 - 60 (therapeutic range) | Highly variable, often 20-50 times higher than MPA AUC |
| Cmax (mg/L) | 5 - 20 | Highly variable |
| Tmax (h) | 1 - 2 | 1 - 3 |
| Half-life (t1/2) (h) | 16 - 18 | 12 - 18 |
| Protein Binding | ~97% (to albumin) | ~82% (to albumin) |
Signaling Pathways and Experimental Workflows
Mycophenolic Acid Signaling Pathway
MPA exerts its immunosuppressive effects by inhibiting IMPDH. The following diagram illustrates the central role of IMPDH in the de novo purine synthesis pathway and its inhibition by MPA.
References
- 1. Synthesis method of mycophenolic acid-13CD3 - Eureka | Patsnap [eureka.patsnap.com]
- 2. Pharmacokinetics of mycophenolic acid and its glucuronidated metabolites in stable islet transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of mycophenolic acid and its glucuronidated metabolites in stable lung transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic role of protein binding of mycophenolic acid and its glucuronide metabolite in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of mycophenolic acid and its phenolic-glucuronide and ACYl glucuronide metabolites in stable thoracic transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and variability of mycophenolic acid from enteric-coated mycophenolate sodium compared with mycophenolate mofetil in de novo heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of Mycophenolic Acid: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the isotopic labeling of mycophenolic acid (MPA) for a variety of research applications. The guide details the synthesis, application, and quantitative analysis of isotopically labeled MPA, providing researchers with the necessary information to utilize these powerful tools in their studies.
Mycophenolic acid is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection.[1] Isotopic labeling of MPA, through the incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), provides an invaluable methodology for a range of research applications. These include serving as internal standards for highly accurate quantification in complex biological matrices, elucidating metabolic pathways, and conducting pharmacokinetic and pharmacodynamic studies.[2][3][4]
Isotopic Labeling Strategies
The most common stable isotopes used for labeling MPA are deuterium and carbon-13. Deuterated MPA, typically as MPA-d3, is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for therapeutic drug monitoring.[3][5] Carbon-13 labeled MPA, often in combination with deuterium, provides a significant mass shift, making it an excellent internal standard and a tracer for metabolic studies.[6] While the use of nitrogen-15 labeled MPA is less commonly reported in the literature, it holds potential for specific metabolic and mechanistic studies.[7]
Data Presentation: Quantitative Analysis of Mycophenolic Acid using Isotopically Labeled Internal Standards
Isotopically labeled MPA is crucial for accurate and precise quantification of MPA and its metabolites in biological samples by isotope dilution mass spectrometry.[4] The following tables summarize typical quantitative data from validated LC-MS/MS methods using deuterated MPA (MPA-d3) as an internal standard for therapeutic drug monitoring.
| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) | Reference |
| Linearity Range | 0.3–13.6 µg/mL | 2.6–232.9 µg/mL | [2] |
| 15–15000 ng/mL | - | [3] | |
| 0.1–50 µg/mL | - | [4] | |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | 2.61 µg/mL | [2] |
| 15 ng/mL | - | [3] | |
| 0.05 µg/mL | - | [4] | |
| Intra-day Precision (%CV) | ≤ 5.8% | ≤ 5.8% | [2] |
| ≤ 1.53% | - | [4] | |
| Inter-day Precision (%CV) | ≤ 5.8% | ≤ 5.8% | [2] |
| ≤ 0.51% | - | [4] | |
| Accuracy (Relative Error) | < 15% | < 15% | [2] |
| Recovery | 98.11–98.95% | - | [4] |
| >95% | - | [3] |
Table 1: Quantitative Parameters of LC-MS/MS Methods for MPA and MPAG using MPA-d3 Internal Standard.
| Population | MPA Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | CL/F (L/h) | Reference |
| Renal Transplant Recipients | - | - | - | - | 33 | [8] |
| Thoracic Transplant Recipients | - | - | - | - | - | [9] |
| Heart Transplant Recipients | 1.5 g MMF (oral) | - | - | 33.8 | - | [10] |
| Patients with IgA Nephritis | 360 mg EC-MPS | 12.8 | - | 60.9 | 7.9 | [11] |
| Patients with IgA Nephritis | 500 mg MMF | 6.0 | - | 40.7 | 10.7 | [11] |
Table 2: Selected Pharmacokinetic Parameters of Mycophenolic Acid in Different Patient Populations. (Note: These studies often utilize isotopically labeled internal standards for quantification).
Experimental Protocols
Detailed experimental protocols for the synthesis of isotopically labeled compounds are often proprietary or published in specialized literature. Below is a summarized protocol for the synthesis of Mycophenolic Acid-¹³CD₃ as described in a patent.[6]
Synthesis of Mycophenolic Acid-¹³CD₃
This synthesis involves a four-step process starting from a protected mycophenolic acid derivative.
Step 1: Demethylation A protected mycophenolic acid derivative (Compound 1) is demethylated using lithium iodide in the presence of pyridine and 2,4,6-trimethylpyridine under a nitrogen atmosphere to yield Compound 2.[6]
Step 2: Esterification The resulting Compound 2 is esterified with thionyl chloride in methanol to produce the methyl ester (Compound 3).[6]
Step 3: Isotopic Labeling Compound 3 undergoes a Mitsunobu reaction with triphenylphosphine, diethyl azodicarboxylate, and ¹³C- and deuterium-labeled methanol (methanol-¹³CD₃) in anhydrous tetrahydrofuran to introduce the isotopic labels, forming Compound 4.[6]
Step 4: Hydrolysis Finally, the ester group of Compound 4 is hydrolyzed using lithium hydroxide monohydrate in a methanol/water system to yield the final product, Mycophenolic Acid-¹³CD₃.[6]
Mandatory Visualizations
Signaling Pathway of Mycophenolic Acid
Mycophenolic acid's primary mechanism of action is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[12][13][14] This pathway is particularly crucial for the proliferation of T and B lymphocytes, which are heavily reliant on de novo purine synthesis.[15]
Biosynthetic Pathway of Mycophenolic Acid in Penicillium
Mycophenolic acid is a secondary metabolite produced by several Penicillium species, including P. brevicompactum.[15][16] The biosynthetic pathway involves a polyketide synthase (PKS) and a series of modifying enzymes. Understanding this pathway can open avenues for biosynthetic isotopic labeling.
Experimental Workflow for Therapeutic Drug Monitoring (TDM)
Isotopically labeled MPA is a cornerstone of accurate TDM in transplant patients. The following workflow illustrates the typical process of using an isotopic dilution LC-MS/MS method.
References
- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of mycophenolic acid in plasma by isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Synthesis method of mycophenolic acid-13CD3 - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetics of mycophenolic acid in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of mycophenolic acid and its phenolic-glucuronide and ACYl glucuronide metabolites in stable thoracic transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of mycophenolic acid after intravenous administration and oral administration of mycophenolate mofetil to heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of mycophenolic acid after enteric-coated mycophenolate versus mycophenolate mofetil in patients with progressive IgA nephritis [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular basis for mycophenolic acid biosynthesis in Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the mass spectrometry fragmentation of Mycophenolic acid glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Mycophenolic acid glucuronide-d3 (MPAG-d3). As the deuterated internal standard for its pharmacologically active counterpart, Mycophenolic acid glucuronide (MPAG), a thorough understanding of its behavior in a mass spectrometer is critical for the accurate quantification of Mycophenolic Acid (MPA) and its metabolites in clinical and research settings.
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. MPA is extensively metabolized in the body, primarily through glucuronidation, to form the inactive metabolite, Mycophenolic acid glucuronide (MPAG). A minor, yet pharmacologically active, metabolite, Acyl-glucuronide (AcMPAG), is also formed. Accurate monitoring of MPA and its metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. In these assays, deuterated internal standards, such as MPAG-d3, are indispensable for reliable quantification.
Mass Spectrometry Fragmentation of this compound
The fragmentation of MPAG-d3 in tandem mass spectrometry is analogous to that of the non-deuterated MPAG, with a characteristic mass shift of +3 Da due to the deuterium labels on the methoxy group of the MPA core. The molecular weight of MPAG-d3 is 499.48 g/mol .
Precursor and Product Ions
In negative electrospray ionization (ESI) mode, which is commonly employed for the analysis of these acidic compounds, the deprotonated molecule of MPAG-d3 serves as the precursor ion. The primary fragmentation event involves the cleavage of the glycosidic bond, resulting in the neutral loss of the glucuronic acid moiety (176 Da). This yields the deprotonated MPA-d3 molecule as the major product ion. This MPA-d3 ion can then undergo further fragmentation.
Based on the established fragmentation of MPA and its deuterated analog, the following multiple reaction monitoring (MRM) transitions are key for the identification and quantification of MPAG-d3.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| MPAG-d3 | 498.5 | 322.1 | Negative |
| MPA-d3 | 322.1 | 306.1 | Positive |
| MPA-d3 | 322.1 | 209.9 | Positive |
| MPA-d3 (confirmatory) | 322.1 | 191.0 | Negative |
Note: The precursor ion for MPAG-d3 is inferred from its molecular weight and the common fragmentation pattern of glucuronides. The product ions of MPA-d3 are derived from published LC-MS/MS methods.[1]
Fragmentation Pathway
The fragmentation pathway of MPAG-d3 in negative ion mode can be visualized as a two-step process. The initial and most prominent fragmentation is the loss of the glucuronic acid group. The resulting MPA-d3 anion can then undergo further characteristic fragmentation.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of MPAG-d3, compiled from various established LC-MS/MS methods for MPA and its metabolites.
Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard (MPAG-d3).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Dilution (Optional): Depending on the sensitivity of the instrument and the expected concentration range, the supernatant may be diluted with a suitable solvent (e.g., water/methanol mixture).
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
Gradient: A gradient elution is employed to separate MPA, MPAG, and other metabolites from endogenous plasma components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: The column is often heated (e.g., 40 °C) to improve peak shape and reduce viscosity.
Mass Spectrometry
-
Ion Source: Electrospray ionization (ESI) is the standard, operated in either positive or negative mode. Negative mode is often preferred for glucuronides.
-
Ionization Parameters:
-
Capillary Voltage: ~3.0-4.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~350-500 °C
-
Desolvation Gas Flow: ~600-800 L/hr
-
-
Collision Gas: Argon is typically used as the collision gas.
-
MRM Transitions: The specific precursor and product ions for MPAG-d3 and other analytes of interest are monitored.
The following diagram illustrates a typical experimental workflow for the analysis of MPAG-d3.
Conclusion
A comprehensive understanding of the mass spectrometric fragmentation of this compound is fundamental for the development and validation of robust and reliable LC-MS/MS methods for therapeutic drug monitoring of Mycophenolic acid. The primary fragmentation pathway involves the loss of the glucuronic acid moiety, leading to the formation of the deuterated Mycophenolic acid anion, which can be further fragmented for specific and sensitive detection. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to establish accurate and precise analytical methods for this critical immunosuppressant.
References
Commercial Sources and Availability of Mycophenolic Acid Glucuronide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources and availability of Mycophenolic acid glucuronide-d3 (MPAG-d3). It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in the quantitative analysis of mycophenolic acid (MPA) and its metabolites. This document summarizes key quantitative data from various suppliers, details a common experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides a visual representation of the analytical workflow.
This compound is the deuterated form of the major inactive metabolite of mycophenolic acid, an immunosuppressant drug widely used in transplantation medicine to prevent organ rejection. The use of a stable isotope-labeled internal standard like MPAG-d3 is crucial for accurate and precise quantification of MPA and its glucuronide metabolite (MPAG) in biological matrices, as it effectively corrects for variations in sample preparation and instrument response.
Commercial Availability
This compound is available from several specialized chemical and life science suppliers. The products are typically offered as solutions in organic solvents or as neat solids. The following table summarizes the offerings from prominent vendors.
| Supplier | Product Name | Catalog Number | Form | Concentration | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich (Cerilliant®) | Mycophenolic acid-D3-ß-D-glucuronide solution | M-204-1ML | Liquid in acetonitrile | 100 µg/mL | C₂₃H₂₅D₃O₁₂ | 499.48 |
| Simson Pharma Limited | Mycophenolic Acid-d3 beta-D-Glucuronide | Not specified | Not specified | Not specified | Not specified | Not specified |
| Santa Cruz Biotechnology, Inc. | Mycophenolic Acid-d3 β-D-Glucuronide | Not specified | Not specified | Not specified | C₂₃H₂₅D₃O₁₂ | 499.48 |
| Fisher Scientific (MilliporeSigma™) | CERILLIANT™ Mycophenolic acid-D3-ß-D-glucuronide Solution | 01-001-677 | Liquid in acetonitrile | 100 µg/mL | Not specified | 499.48 |
| Acanthus Research Inc. | Mycophenolic Acid-D3 | MYP-16-002 | Not specified | Not specified | Not specified | Not specified |
| BOC Sciences | Mycophenolic Acid beta-D-Glucuronide-[d3] | Not specified | Off-white to Pale Beige Solid | Purity: 95%; ≥99% atom D | C₂₃H₂₅D₃O₁₂ | 499.48 |
| Pharmaffiliates | Mycophenolic Acid-d3 Acyl-β-D-glucuronide | PA STI 066530 | Off-White Solid | Not specified | C₂₃H₂₅D₃O₁₂ | 499.48 |
| Cleanchem | Mycophenolic Acid-D3 b-D-Glucuronide | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocol: Quantification of Mycophenolic Acid and its Glucuronide Metabolite in Human Plasma using LC-MS/MS
The following protocol is a generalized methodology for the therapeutic drug monitoring (TDM) of mycophenolic acid, employing this compound as an internal standard. This method is based on common practices described in the scientific literature.[1][2][3]
Materials and Reagents
-
Mycophenolic acid (MPA) analytical standard
-
Mycophenolic acid glucuronide (MPAG) analytical standard
-
This compound (MPAG-d3) internal standard solution
-
Human plasma (drug-free for calibration standards and quality controls)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate or acetate (LC-MS grade)
-
Ultrapure water
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of MPA, MPAG, and MPAG-d3 in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the MPA and MPAG stock solutions in a mixture of methanol and water (e.g., 50:50 v/v) to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the MPAG-d3 stock solution with acetonitrile to a final concentration suitable for spiking into plasma samples (e.g., 1 µg/mL).
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare a calibration curve (typically 6-8 non-zero points) and at least three levels of QCs (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (containing MPAG-d3 in acetonitrile).[1]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for better sensitivity of MPA and MPAG.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for MPA, MPAG, and MPAG-d3 are monitored.
-
Data Analysis
The concentration of MPA and MPAG in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (MPAG-d3) and comparing this ratio to the calibration curve generated from the standards.
Visualizations
Experimental Workflow for Sample Analysis
Caption: Workflow for the analysis of Mycophenolic Acid in plasma.
Signaling Pathway Inhibition by Mycophenolic Acid
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape: A Technical Guide to the Use of Internal Standards in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of clinical diagnostics and pharmaceutical development, the accuracy and reliability of analytical data are paramount. Internal standards (IS) are a cornerstone of robust quantitative bioanalysis, serving to correct for the inherent variability in sample preparation and analysis. This technical guide provides an in-depth overview of the regulatory guidelines governing the use of internal standards in clinical assays, with a focus on the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, now the standard for both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
Core Principles and Regulatory Expectations
The primary function of an internal standard is to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] Regulatory bodies mandate the use of a suitable internal standard in all calibration standards, quality control (QC) samples, and study samples to ensure the integrity of the reported data.[1] Any deviation from this practice requires a strong scientific justification.[1]
Selecting the Appropriate Internal Standard
The choice of an internal standard is a critical decision in method development. The ideal IS should be structurally and physicochemically similar to the analyte.[2][3]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are the preferred choice as they exhibit nearly identical behavior to the analyte during sample processing and chromatographic separation, and they co-elute, providing the most effective compensation for matrix effects.[1]
-
Structural Analogs: When a SIL-IS is not available, a structural analog can be used. However, it is crucial to demonstrate that it adequately tracks the analyte and that its use does not compromise the accuracy and precision of the assay.
Quantitative Acceptance Criteria
Regulatory guidelines provide specific quantitative criteria for the validation and routine use of internal standards. These criteria are designed to ensure the reliability of the analytical method.
| Parameter | Guideline | Acceptance Criteria |
| Internal Standard Response Variability | ICH M10 / FDA / EMA | While no universal acceptance criteria for IS variability are globally mandated, significant variability should trigger an investigation into the root cause.[3] Some organizations establish internal SOPs with limits, for example, IS response within 50-150% of the mean response of the calibration standards and QCs.[4] |
| Interference in Blank Matrix | ICH M10 / FDA / EMA | The response of any interfering peak at the retention time of the internal standard in blank samples should be less than 5% of the internal standard response in the Lower Limit of Quantification (LLOQ) sample.[1] |
| Interference from Internal Standard on Analyte | ICH M10 / FDA / EMA | The response of the internal standard at the retention time of the analyte in the zero sample (blank matrix spiked with IS) should be less than 20% of the analyte response at the LLOQ.[1] |
| Internal Standard Stability | ICH M10 / FDA / EMA | The mean concentration of the internal standard in stability testing samples (low and high QCs) should be within ±15% of the nominal concentration.[5] |
Detailed Experimental Protocols
Robust validation of an internal standard is a regulatory requirement. The following are detailed methodologies for key experiments.
Protocol 1: Internal Standard Suitability and Interference Check
Objective: To confirm that the selected internal standard is appropriate for the method and does not interfere with the quantification of the analyte, nor is it interfered by components in the matrix.
Methodology:
-
Prepare Blank Matrix Samples: Obtain at least six different sources of the blank biological matrix (e.g., plasma, serum) to be used in the assay.
-
Prepare Zero Samples: Spike the blank matrix from each source with the internal standard at the working concentration.
-
Prepare LLOQ Samples: Spike the blank matrix from each source with the analyte at the LLOQ concentration and the internal standard at the working concentration.
-
Analysis: Analyze the prepared blank, zero, and LLOQ samples using the developed bioanalytical method.
-
Evaluation:
-
In the blank samples, assess for any interfering peaks at the retention time of the internal standard. The response of any such peak should be ≤ 5% of the IS response in the LLOQ samples.[1]
-
In the zero samples, assess for any contribution of the internal standard to the analyte signal at the analyte's retention time. The response should be ≤ 20% of the analyte response at the LLOQ.[1]
-
Protocol 2: Internal Standard Stability Assessment
Objective: To evaluate the stability of the internal standard in the biological matrix under various storage and handling conditions that mimic the sample lifecycle.
Methodology:
-
Prepare QC Samples: Spike the blank matrix with the analyte and internal standard at low and high QC concentration levels.
-
Time Zero Analysis: Analyze a set of freshly prepared QC samples to establish the baseline (time zero) concentrations.
-
Stability Conditions: Store the remaining QC samples under the following conditions:
-
Freeze-Thaw Stability: Subject the samples to a minimum of three freeze-thaw cycles (e.g., frozen at -20°C or -70°C and thawed to room temperature).
-
Short-Term (Bench-Top) Stability: Keep the samples at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Store the samples at the intended long-term storage temperature (e.g., -20°C or -70°C) for a period equal to or longer than the expected duration of the clinical study.
-
-
Analysis of Stability Samples: After the specified storage periods and conditions, analyze the stability QC samples against a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the analyte at each QC level for each stability condition should be within ±15% of the nominal concentration.[5] The internal standard response should also be monitored for significant degradation or changes compared to the time zero samples.
Visualizing Key Workflows and Logical Relationships
Diagrams are essential for clearly communicating complex processes and decision-making pathways in bioanalytical method validation.
// Nodes A [label="Method Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Pre-Validation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Full Validation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Selectivity & Specificity", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Matrix Effect", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calibration Curve & Range", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Accuracy & Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Dilution Integrity", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Validated Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Sample Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> {D, E, F, G, H, I} [arrowhead=none]; D -> J; E -> J; F -> J; G -> J; H -> J; I -> J; J -> K; }
Caption: A high-level overview of the bioanalytical method validation process.// Nodes A [label="Sample Aliquoting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Addition of Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Protein Precipitation / LLE / SPE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Vortex & Centrifuge", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Supernatant Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Evaporation & Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Injection into LC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: A typical workflow for preparing biological samples for LC-MS/MS analysis.[6][7]// Nodes A [label="IS Variability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Random or Systematic?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; C [label="Investigate Sample Preparation\n(e.g., Pipetting, Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Check Instrument Performance\n(e.g., Injector, Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Evaluate for Matrix Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Assess IS Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Re-optimize Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Re-validate Method", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Random"]; B -> E [label="Systematic"]; C -> D; D -> G; E -> F; F -> G; G -> H; }
Caption: A decision tree to guide the investigation of internal standard variability.References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Mycophenolic Acid and its Glucuronide Metabolite in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolic acid (MPA) is the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), which is widely used to prevent rejection in organ transplant patients. Therapeutic drug monitoring of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability. MPA is primarily metabolized in the liver to the inactive 7-O-mycophenolic acid glucuronide (MPAG). Accurate and simultaneous quantification of both MPA and MPAG is essential for pharmacokinetic studies and clinical monitoring. This application note details a robust and sensitive LC-MS/MS method for the simultaneous determination of MPA and MPAG in human plasma, utilizing their respective deuterated internal standards, Mycophenolic acid-d3 (MPA-d3) and Mycophenolic acid glucuronide-d3 (MPAG-d3), to ensure high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Mycophenolic acid (MPA), Mycophenolic acid glucuronide (MPAG), Mycophenolic acid-d3 (MPA-d3), and this compound (MPAG-d3) reference standards were obtained from a certified supplier.
-
HPLC-grade methanol, acetonitrile, and water were purchased from a reputable chemical supplier.
-
Formic acid and ammonium formate were of analytical grade.
-
Human plasma (K2EDTA) was sourced from a certified biobank.
2. Standard and Quality Control Sample Preparation
-
Stock Solutions: Individual stock solutions of MPA, MPAG, MPA-d3, and MPAG-d3 were prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of combined working standard solutions of MPA and MPAG were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: A combined internal standard (IS) working solution containing MPA-d3 (50 ng/mL) and MPAG-d3 (1000 ng/mL) was prepared in methanol.
-
Calibration Curve and Quality Control (QC) Samples: Calibration standards and QC samples (Low, Mid, High) were prepared by spiking the appropriate working standard solutions into blank human plasma.
3. Sample Preparation Protocol
A simple protein precipitation method was employed for sample extraction:
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (containing MPA-d3 and MPAG-d3 in methanol) to each tube.
-
Vortex the tubes for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 75% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3 minutes |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mycophenolic Acid (MPA) | 321.2 | 207.1 | 30 | 15 |
| Mycophenolic Acid-d3 (MPA-d3) | 324.2 | 210.1 | 30 | 15 |
| Mycophenolic Acid Glucuronide (MPAG) | 498.2 | 321.2 | 40 | 20 |
| This compound (MPAG-d3) | 501.2 | 324.2 | 40 | 20 |
Data Presentation
Table 4: Method Validation Summary
| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) |
| Linearity Range | 0.1 - 20 µg/mL | 2.0 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 2.0 µg/mL |
| Intra-day Precision (%CV) | < 5% | < 6% |
| Inter-day Precision (%CV) | < 7% | < 8% |
| Accuracy (% Bias) | ± 10% | ± 12% |
| Recovery | > 90% | > 85% |
Experimental Workflow
Caption: LC-MS/MS Sample Preparation and Analysis Workflow.
Conclusion
This application note provides a detailed protocol for a highly sensitive and specific LC-MS/MS method for the simultaneous quantification of mycophenolic acid and its major metabolite, mycophenolic acid glucuronide, in human plasma. The use of corresponding deuterated internal standards for each analyte ensures the accuracy and reliability of the results. The simple protein precipitation sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in both research and clinical settings.
Application Note: Quantification of Mycophenolic Acid in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of mycophenolic acid (MPA) in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with mycophenolic acid-d3 (MPA-d3) as an internal standard.
Introduction
Mycophenolic acid (MPA) is the active metabolite of the immunosuppressant drug mycophenolate mofetil (MMF), which is widely used to prevent organ rejection in transplant recipients.[1][2] Therapeutic drug monitoring of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3] This application note describes a robust and sensitive LC-MS/MS method for the determination of MPA in human plasma, employing a stable isotope-labeled internal standard (MPA-d3) to ensure accuracy and precision. The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocol
Materials and Reagents
-
Mycophenolic acid (MPA) reference standard (>98% purity)
-
Mycophenolic acid-d3 (MPA-d3) internal standard (>98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (K2EDTA as anticoagulant)
Stock and Working Solutions
-
MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA in methanol.
-
MPA-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA-d3 in methanol.
-
MPA Working Solutions: Prepare a series of working solutions by serially diluting the MPA stock solution with a 50:50 mixture of methanol and water to prepare calibration curve standards and quality control (QC) samples.[4]
-
MPA-d3 Working Solution (Internal Standard): Dilute the MPA-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 250 µL of the MPA-d3 working solution (in acetonitrile).[1]
-
Vortex the mixture for approximately 2 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[5]
-
Transfer 100 µL of the clear supernatant to a clean tube or vial.
-
Dilute the supernatant with 100 µL of 10 mM ammonium formate solution.[1]
-
Vortex briefly and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic: 75% Mobile Phase B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Autosampler Temp. | 5°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS):
| Parameter | Condition |
| System | Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 300°C |
| Desolvation Gas Flow | 700 L/h |
| Cone Gas Flow | 120 L/h |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MPA: 321.1 → 207.0MPA-d3: 324.1 → 210.1 |
| Dwell Time | 200 ms |
Data Presentation and Performance Characteristics
The following tables summarize the quantitative data and performance characteristics of the described method, compiled from various validated studies.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference(s) |
| MPA | 15 - 15,000 | 15 | >0.99 | [1] |
| MPA | 0.5 - 30 µg/mL | 0.5 µg/mL | 0.9985 - 0.9996 | [6] |
| MPA | 0.1 - 40 µg/mL | 0.1 µg/mL | Not specified | [7] |
| MPA | 0.2 - 20 µg/mL | 0.2 µg/mL | >0.999 | [5] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference(s) |
| LQC | 30 | 3.5 | 4.2 | 98.5 - 102.3 | [1] |
| MQC | 7500 | 2.8 | 3.1 | 97.9 - 101.5 | [1] |
| HQC | 12000 | 2.1 | 2.5 | 98.2 - 100.8 | [1] |
| LQC | 0.5 µg/mL | 9.01 | Not specified | 111.38 | [6] |
| MQC | 5 µg/mL | 2.54 | Not specified | 99.76 | [6] |
| HQC | 15 µg/mL | <5 | Not specified | 100 - 110 | [5] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Factor | Reference(s) |
| MPA | >95 | 0.97 - 1.02 | [1] |
| MPA-d3 | >95 | Not specified | [1] |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for MPA quantification.
Caption: MPA's mechanism of action.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of mycophenolic acid in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings. The simple protein precipitation sample preparation method allows for a high-throughput workflow.
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 61.8.75.226 [61.8.75.226]
- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. shimadzu.com [shimadzu.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? | MDPI [mdpi.com]
Application Note: High-Throughput Analysis of Mycophenolic Acid and its Glucuronide Metabolite for Therapeutic Drug Monitoring using MPAG-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mycophenolate mofetil (MMF) is a widely used immunosuppressant in solid organ transplantation to prevent allograft rejection.[1][2][3] Following oral administration, MMF is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA).[4][5][6] MPA is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides, thereby suppressing the proliferation of T and B lymphocytes.[6][7] MPA is primarily metabolized in the liver, gastrointestinal tract, and kidneys into several metabolites, with the main one being the inactive 7-O-mycophenolic acid glucuronide (MPAG).[6][8][9]
Therapeutic drug monitoring (TDM) of MPA is crucial due to its narrow therapeutic window and significant inter- and intra-individual pharmacokinetic variability.[5][10][11] Monitoring MPA plasma concentrations helps to optimize dosing, maintain efficacy, and minimize the risk of adverse effects.[2][5][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for MPA quantification due to its high sensitivity, specificity, and ability to distinguish MPA from its metabolites.[10][12] The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification. Mycophenolic acid glucuronide-d3 (MPAG-d3) serves as an ideal internal standard for the simultaneous quantification of MPA and MPAG, as it closely mimics the analytical behavior of the endogenous analytes, compensating for matrix effects and variations in sample preparation and instrument response.[5][13]
This application note provides a detailed protocol for the simultaneous quantification of MPA and MPAG in human plasma using an LC-MS/MS method with MPAG-d3 as an internal standard.
Metabolic Pathway of Mycophenolate Mofetil
Mycophenolate mofetil is a prodrug that is rapidly converted to the active drug, mycophenolic acid. MPA is then primarily metabolized via glucuronidation to form the inactive metabolite, mycophenolic acid glucuronide.
Figure 1: Metabolic pathway of Mycophenolate Mofetil (MMF).
Experimental Protocols
Materials and Reagents
-
Mycophenolic acid (MPA) reference standard
-
Mycophenolic acid glucuronide (MPAG) reference standard
-
Mycophenolic acid-d3 (MPA-d3) internal standard
-
This compound (MPAG-d3) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Micro-centrifuge tubes
-
Pipettes and tips
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MPA, MPAG, MPA-d3, and MPAG-d3 in methanol.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions in a mixture of methanol and water (50:50, v/v).[14]
-
Internal Standard Working Solution: Prepare a working internal standard solution containing MPA-d3 (e.g., 50 ng/mL) and MPAG-d3 (e.g., 1000 ng/mL) in methanol.[5]
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with appropriate volumes of the working standard solutions to achieve a concentration range of, for example, 0.3–13.6 µg/mL for MPA and 2.6–232.9 µg/mL for MPAG.[5]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibrator, or QC into a micro-centrifuge tube.
-
Add 500 µL of the internal standard working solution (containing MPA-d3 and MPAG-d3) in methanol to each tube.[5]
-
Vortex the tubes for 20-30 seconds.
-
Centrifuge at 12,000-18,800 g for 5-15 minutes to precipitate proteins.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
For some methods, the supernatant may be further diluted with water before injection.[5]
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2 mm, 3 µm).[9]
-
Mobile Phase A: 5 mM ammonium formate and 0.03% formic acid in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Injection Volume: 5 µL.[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[5][15]
-
Detection: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MPA | 321.1 | 191.1 |
| MPAG | 497.2 | 321.1 |
| MPA-d3 | 324.1 | 194.1 |
| MPAG-d3 | 500.2 | 324.1 |
Table 1: Example MRM transitions. These may need to be optimized for specific instruments.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of MPA and MPAG in plasma samples.
Figure 2: Experimental workflow for MPA and MPAG analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of MPA and MPAG.
| Parameter | Mycophenolic Acid (MPA) | Mycophenolic Acid Glucuronide (MPAG) | Reference |
| Linearity Range | 0.3 - 13.6 µg/mL | 2.6 - 232.9 µg/mL | [5] |
| 0.5 - 30.0 µg/mL | 4.7 - 300 µg/mL | [12] | |
| 0.1 - 20.0 µg/mL | N/A | ||
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [5][12] |
| Within-run Imprecision | < 5.8% | < 5.8% | [5] |
| Between-run Imprecision | < 5.8% | < 5.8% | [5] |
| Accuracy (Relative Error) | < 15% | < 15% | [5] |
Table 2: Summary of quantitative data from published LC-MS/MS methods.
Conclusion
The presented LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the simultaneous quantification of mycophenolic acid and its major metabolite, mycophenolic acid glucuronide, in human plasma. This method is well-suited for therapeutic drug monitoring of patients receiving mycophenolate mofetil, enabling clinicians to optimize immunosuppressive therapy by ensuring drug exposure is within the target therapeutic range. The simple protein precipitation sample preparation procedure allows for high-throughput analysis in a clinical research setting.
References
- 1. Therapeutic drug monitoring of mycophenolic acid in solid organ transplant patients treated with mycophenolate mofetil: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compelling case for therapeutic drug monitoring of mycophenolate mofetil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Limited Sampling Strategy for Therapeutic Drug Monitoring of Mycophenolate Mofetil for Prophylaxis of Acute Graft-Versus-Host Disease in Allogeneic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Pharmacokinetics of mycophenolic acid and its phenolic-glucuronide and ACYl glucuronide metabolites in stable thoracic transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lawdata.com.tw [lawdata.com.tw]
- 11. "Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in ren" by Yun-Fen Huang, Ya-Ching Huang et al. [jfda-online.com]
- 12. LC-MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Mycophenolic Acid Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant agent crucial in preventing rejection in organ transplant recipients. Therapeutic drug monitoring (TDM) of MPA is essential to ensure efficacy while minimizing toxicity, due to its high pharmacokinetic variability. Whole blood is a challenging but important matrix for MPA analysis as it provides a comprehensive picture of drug distribution. This document provides detailed application notes and protocols for the most common sample preparation techniques for MPA analysis in whole blood, including Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These methods are critical for obtaining clean extracts and ensuring accurate and reproducible quantification by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation Techniques: Protocols and Quantitative Data
The choice of sample preparation technique depends on various factors including required sensitivity, sample throughput, cost, and the analytical platform used. Below are detailed protocols for the most common methods.
Protein Precipitation (PPT)
Protein precipitation is a straightforward, rapid, and cost-effective method for sample cleanup. It involves the addition of an organic solvent or an acid to the whole blood sample to denature and precipitate proteins, which are then removed by centrifugation.
-
Sample Collection: Collect whole blood in EDTA-containing tubes.[1]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.
-
Internal Standard (IS) Spiking: Add an appropriate volume of internal standard solution (e.g., MPA-d3).[2]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration and improve chromatographic compatibility.
-
Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Aliquoting: Place 0.2 mL of whole blood into a 1.5 mL polypropylene microcentrifuge tube.[3]
-
Precipitating Agent Preparation: Prepare a solution of 80:20 methanol:2% zinc sulfate in water.
-
Precipitation: Add 400 μL of the methanol:zinc sulfate solution to the whole blood sample.[3]
-
Vortexing: Vortex the mixture vigorously for 10-20 seconds.[3]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at room temperature.[3]
-
Supernatant Transfer: Transfer the supernatant (approximately 0.5 mL) to an autosampler vial for direct injection into the LC-MS/MS system.[3]
Workflow for Protein Precipitation
Caption: Workflow of the Protein Precipitation (PPT) method.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte of interest while interferences are washed away. This results in a cleaner extract and can improve assay sensitivity.
-
Sample Pre-treatment (PPT): Begin by performing a protein precipitation step as described in the PPT protocol (e.g., with methanol and zinc sulfate) to remove the bulk of proteins and prevent clogging of the SPE cartridge.[3]
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of 25 mM ammonium bicarbonate (pH 8.3).[3]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (~1 mL/min).[3]
-
Washing:
-
Drying: Dry the SPE bed under high vacuum for 4-5 minutes.[3]
-
Elution: Elute MPA with 200 µL of 100% methanol into a clean collection tube.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
References
Application of Mycophenolic Acid Glucuronide-d3 in Pediatric Transplant Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil (MMF), is a cornerstone of immunosuppressive therapy in pediatric solid organ transplantation. To prevent allograft rejection, MPA inhibits the inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides in T and B lymphocytes. Therapeutic drug monitoring (TDM) of MPA is critical to ensure optimal immunosuppression while minimizing toxicity, particularly in children, who exhibit significant inter-individual pharmacokinetic variability. Mycophenolic acid glucuronide (MPAG) is the primary inactive metabolite of MPA. The accurate quantification of both MPA and MPAG is essential for pharmacokinetic studies. Mycophenolic acid glucuronide-d3 (MPAG-d3) serves as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for the precise and accurate measurement of MPA and MPAG in biological matrices.
Application: Therapeutic Drug Monitoring (TDM) in Pediatric Transplantation
The primary application of MPAG-d3 in pediatric transplant research is as an internal standard for the quantitative analysis of MPAG, alongside the use of MPA-d3 for MPA, in patient samples (typically plasma or serum). This allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision. Accurate measurement is crucial due to the narrow therapeutic window of MPA and the significant pharmacokinetic variability observed in pediatric patients.[1][2][3][4] Factors such as age, developmental changes in drug metabolism, and co-medications contribute to this variability.[3]
Fixed-dosing regimens of MMF in children can often lead to underexposure to MPA, increasing the risk of acute rejection.[3] Therefore, TDM is essential to guide dose adjustments and personalize therapy. LC-MS/MS methods that employ MPAG-d3 as an internal standard provide the specificity needed to distinguish MPA and MPAG from other metabolites and endogenous compounds, which is a limitation of less specific immunoassay methods.[1]
Quantitative Data from Pediatric Transplant Research
The following tables summarize key pharmacokinetic parameters of Mycophenolic Acid (MPA) and its glucuronide metabolite (MPAG) in pediatric transplant recipients from various studies.
Table 1: Pharmacokinetic Parameters of MPA in Pediatric Renal Transplant Recipients
| Patient Population | MMF Dose | Co-medication | MPA AUC₀₋₁₂ (mg·h/L) | MPA Cmax (µg/mL) | MPA Trough (C₀) (µg/mL) | Reference |
| 18 pediatric renal transplant recipients (5.9-15.3 years) | 600 mg/m² twice daily | Cyclosporine | 28.8 ± 11.2 (Week 1) | - | - | [5] |
| 31.0 ± 12.1 (Week 3) | [5] | |||||
| 25 stable pediatric renal transplant recipients (5-16 years) | 450 mg/m² (single dose of EC-MPS) | Cyclosporine | 50.1 ± 19.3 (AUC₀-∞) | 36.3 ± 15.6 | - | [6] |
Table 2: Pharmacokinetic Parameters of MPAG in Pediatric Renal Transplant Recipients
| Patient Population | MMF Dose | Co-medication | MPAG AUC₀₋₁₂ (mg·h/L) | MPAG Cmax (µg/mL) | Reference |
| 18 pediatric renal transplant recipients (5.9-15.3 years) | 600 mg/m² twice daily | Cyclosporine | 386 ± 223 (Week 1, functioning transplant) | - | [5] |
| 1145 ± 459 (Week 1, transplant dysfunction) | [5] | ||||
| 25 stable pediatric renal transplant recipients (5-16 years) | 450 mg/m² (single dose of EC-MPS) | Cyclosporine | 1100 ± 440 (AUC₀-∞) | 67.7 ± 25.1 | [6] |
Experimental Protocols
Protocol 1: Quantification of MPA and MPAG in Pediatric Plasma/Serum by LC-MS/MS
This protocol is adapted from a method describing the use of deuterated internal standards for the quantification of MPA and MPAG.[1][7]
1. Materials and Reagents:
-
Mycophenolic Acid (MPA) analytical standard
-
Mycophenolic Acid Glucuronide (MPAG) analytical standard
-
Mycophenolic Acid-d3 (MPA-d3) internal standard
-
This compound (MPAG-d3) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium Acetate
-
Zinc Sulfate
-
C18 reverse-phase HPLC column
-
Patient plasma or serum samples collected in EDTA or heparin-containing tubes.
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of MPA, MPAG, MPA-d3, and MPAG-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for calibrators and quality controls by diluting the stock solutions with a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a working internal standard solution containing both MPA-d3 and MPAG-d3 in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube, add 100 µL of pediatric plasma/serum sample, calibrator, or quality control.
-
Add 200 µL of the working internal standard solution (containing MPA-d3 and MPAG-d3 in acetonitrile) and a zinc sulfate solution to precipitate proteins.[1][7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid and ammonium acetate.[1][7]
-
Mobile Phase B: Methanol with 0.1% formic acid and ammonium acetate.[1][7]
-
Gradient: A suitable gradient elution to separate MPA and MPAG.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MPA: Monitor the transition from the precursor ion (protonated molecule) to a specific product ion.
-
MPA-d3: Monitor the corresponding transition for the deuterated internal standard.
-
MPAG: Monitor the transition from the precursor ion to a specific product ion.
-
MPAG-d3: Monitor the corresponding transition for the deuterated internal standard.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte and internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of MPA and MPAG in the pediatric patient samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for MPA and MPAG quantification.
Caption: Metabolic pathway of Mycophenolate Mofetil (MMF).
References
- 1. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of mycophenolic acid in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pediatric aspects of therapeutic drug monitoring of mycophenolic acid in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Pharmacokinetics of mycophenolic acid (MPA) and determinants of MPA free fraction in pediatric and adult renal transplant recipients. German Study group on Mycophenolate Mofetil Therapy in Pediatric Renal Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of enteric-coated mycophenolate sodium in stable pediatric renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Mycophenolic Acid and Mycophenolic Acid Glucuronide Using Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mycophenolic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a rapid, sensitive, and robust high-throughput method for the quantification of mycophenolic acid (MPA) in human plasma. The method utilizes a simple protein precipitation step for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. The use of a stable isotope-labeled internal standard, mycophenolic acid-d3 (MPA-d3), ensures high accuracy and precision. This method is well-suited for therapeutic drug monitoring (TDM) in clinical research settings, where a large number of samples need to be analyzed efficiently.
Introduction
Mycophenolic acid (MPA) is the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF) and is widely used to prevent rejection in organ transplant recipients.[1][2] Due to significant inter- and intra-patient pharmacokinetic variability, therapeutic drug monitoring of MPA is recommended to optimize dosing, maintain efficacy, and minimize toxicity.[2][3] A widely accepted therapeutic window for the MPA area under the concentration-time curve over 12 hours (AUC0-12) is between 30 and 60 mg·h/L.[2]
High-throughput methods are essential for efficient TDM in a clinical research laboratory. LC-MS/MS has become the gold standard for MPA quantification due to its high sensitivity and selectivity.[4] The incorporation of a deuterated internal standard, such as MPA-d3, is crucial for correcting variations in sample processing and instrument response, thereby improving the accuracy and precision of the results.[5] This application note provides a detailed protocol for a high-throughput LC-MS/MS assay for MPA in human plasma.
Experimental Workflow
The overall experimental workflow for the high-throughput analysis of MPA is depicted below.
Figure 1. Experimental workflow for MPA analysis.
Experimental Protocols
Materials and Reagents
-
Mycophenolic acid (MPA) reference standard
-
Mycophenolic acid-d3 (MPA-d3) internal standard[1]
-
HPLC-grade acetonitrile[1]
-
HPLC-grade methanol
-
Formic acid[1]
-
Ammonium formate[1]
-
Ultrapure water
-
Human plasma
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA in methanol.
-
MPA-d3 Internal Standard Working Solution (1 µg/mL): Dilute the MPA-d3 stock solution in a 30% methanol/water solution.[4]
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the MPA stock solution to achieve concentrations ranging from 0.1 to 40 µg/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.5, 5, and 15 µg/mL).[7]
Sample Preparation
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[1]
-
Add 30 µL of the 1 µg/mL MPA-d3 internal standard solution.[7]
-
Add 120 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[7]
-
Transfer 100 µL of the supernatant to a new tube or 96-well plate.[7]
-
Dilute the supernatant with water for analysis.[7]
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 column (e.g., Acquity UPLC C18, 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 10 mM ammonium formate (pH 3.0) in a ratio of 75:25 (v/v).[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MPA: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument).
-
MPA-d3: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument).
-
Data Presentation
The performance of the method should be validated to ensure reliable results. The following tables summarize the expected performance characteristics of a validated assay.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| MPA | 15 - 15000 | ≥ 0.999 |
Data adapted from a study by P. Chhana et al.[1]
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| Low | 0.5 | 100 - 110 | < 5 |
| Medium | 5 | 100 - 110 | < 5 |
| High | 15 | 100 - 110 | < 5 |
Data adapted from a study by Shimadzu Corporation.[7]
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| MPA | > 95 |
| MPA-d3 | > 95 |
Data adapted from a study by P. Chhana et al.[1]
Signaling Pathway and Logical Relationships
The mechanism of action of mycophenolic acid involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides. This selective inhibition depletes the guanosine nucleotide pool, which is essential for the proliferation of T and B lymphocytes.
Figure 2. Mechanism of action of Mycophenolic Acid.
Conclusion
The described LC-MS/MS method provides a high-throughput, sensitive, and reliable approach for the quantification of mycophenolic acid in human plasma. The simple sample preparation and rapid analysis time make it suitable for routine therapeutic drug monitoring in a clinical research setting, aiding in the optimization of immunosuppressive therapy for transplant recipients. The use of a deuterated internal standard ensures the accuracy and precision required for clinical research applications.
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. A practice guideline for therapeutic drug monitoring of mycophenolic acid for solid organ transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Mycophenolic Acid Glucuronide-d3 (MPAG-d3) Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mycophenolic acid glucuronide-d3 (MPAG-d3) is the deuterated stable isotope-labeled form of Mycophenolic acid glucuronide (MPAG), the primary inactive metabolite of the immunosuppressant drug, Mycophenolic Acid (MPA). Due to its chemical similarity to the analyte, MPAG-d3 serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies. This document provides detailed protocols for the preparation, storage, and application of MPAG-d3 solutions.
Data Presentation
Quantitative data regarding the properties, preparation, and storage of MPAG-d3 are summarized below.
Table 1: Physical and Chemical Properties of MPAG-d3
| Property | Value |
| Molecular Formula | C₂₃H₂₅D₃O₁₂ |
| Molecular Weight | 499.48 g/mol |
| Appearance | Off-white to Pale Beige Solid[] |
| Purity | ≥95%; ≥99% atom D[] |
Table 2: Solubility of MPAG-d3
| Solvent | Solubility |
| Methanol | Slightly soluble[] |
| Water | Slightly soluble (with heating)[] |
| Acetonitrile | Soluble (commercially available as a 100 µg/mL solution)[2] |
Table 3: Recommended Storage Conditions for MPAG-d3
| Form | Temperature | Conditions |
| Solid/Lyophilized Powder | -20°C or colder | Store in a desiccator to protect from moisture.[3] |
| Stock Solution | -20°C | Store in an amber, tightly sealed vial to protect from light.[3] |
| Working Solution | 2-8°C or -20°C | Prepare fresh as needed. For short-term storage, refrigeration is common.[3][4] |
Experimental Protocols
Protocol 1: Preparation of MPAG-d3 Stock Solution (from solid)
This protocol details the steps for preparing a stock solution of MPAG-d3 from a solid or lyophilized powder.
Materials:
-
This compound (MPAG-d3) solid
-
High-purity aprotic solvent (e.g., acetonitrile or methanol)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Vortex mixer or sonicator
-
Amber, tightly sealed vials
Procedure:
-
Equilibration: Allow the vial containing the lyophilized MPAG-d3 standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[3][4]
-
Weighing: Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.
-
Transfer: Quantitatively transfer the weighed standard to a Class A volumetric flask of an appropriate volume.
-
Dissolution: Add a small amount of the chosen solvent (e.g., acetonitrile) to the volumetric flask to dissolve the standard.[4] Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.[3]
-
Dilution: Once dissolved, dilute the solution to the mark with the same solvent.
-
Mixing: Stopper the flask and mix thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a labeled, amber, tightly sealed vial and store at -20°C.[3]
Protocol 2: Preparation of MPAG-d3 Working Solution
This protocol outlines the preparation of a working solution from the stock solution for spiking into samples.
Materials:
-
MPAG-d3 stock solution
-
Appropriate solvent (often the mobile phase or a compatible solvent)
-
Calibrated pipettes
-
Volumetric flasks
Procedure:
-
Equilibration: On the day of the experiment, allow the stock solution to warm to room temperature.[3]
-
Dilution: Using a calibrated pipette, perform serial dilutions of the stock solution with the appropriate solvent to create a working solution at the desired concentration for spiking into your samples.[3]
-
Mixing: Mix the working solution thoroughly.
-
Usage: Prepare working solutions fresh as needed, especially for low concentrations, to minimize the risk of degradation or adsorption to container walls.[4]
Protocol 3: Quantification of an Analyte in Plasma using MPAG-d3 as an Internal Standard with LC-MS/MS
This protocol provides a general workflow for sample preparation and analysis.
Materials:
-
Plasma samples, calibration curve standards, and quality control (QC) samples
-
MPAG-d3 working solution
-
Protein precipitation agent (e.g., acetonitrile, perchloric acid)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw plasma samples, calibration curve standards, and QC samples at room temperature.[3]
-
Internal Standard Spiking: To a known aliquot of each plasma sample, calibrator, and QC, add a small, precise volume of the MPAG-d3 working solution.[3]
-
Mixing: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add a protein precipitation agent to the samples. Vortex for a specified time to precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system for analysis. The system will separate the analyte and the internal standard chromatographically, and the mass spectrometer will detect and quantify both based on their specific mass-to-charge ratios.
Visualizations
References
Application Notes and Protocols for Internal Standard Selection in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis, an Internal Standard (IS) is a compound of known concentration added to all calibration standards, quality control samples (QCs), and study samples.[1][2] Its primary purpose is to compensate for variability during sample preparation, analysis, and detection, thereby improving the accuracy and precision of the analytical method.[3][4][5] The IS is added at an early stage of the sample preparation process to account for variations in extraction recovery, matrix effects, injection volume, and instrument response.[4][5] The final analyte concentration is determined by calculating the ratio of the analyte response to the IS response.[6]
The selection of an appropriate internal standard is a critical step in bioanalytical method development and is a key focus of regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][3]
Types of Internal Standards
There are two primary types of internal standards used in quantitative bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" and are the preferred choice according to regulatory guidelines.[1][3][4] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a stable, heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[4][5] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects.[3][7] This close similarity allows for the most effective compensation of analytical variability.[8]
-
Structural Analog Internal Standards: When a SIL-IS is not available or feasible to synthesize, a structural analog can be used.[4][8][9] A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte.[4][5] The selection of a suitable analog is crucial and should be based on its ability to mimic the behavior of the analyte during the entire analytical process.
Core Selection Criteria for Internal Standards
The selection of an appropriate internal standard should be a systematic process based on a set of well-defined criteria. The following table summarizes the key selection criteria for both SIL and structural analog internal standards.
| Criteria | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Structural Similarity | Identical to the analyte, with isotopic substitution.[4] | High degree of structural similarity to the analyte.[4] |
| Physicochemical Properties | Nearly identical pKa, logP, and solubility to the analyte.[5] | Similar pKa, logP, and solubility to the analyte.[5] |
| Chromatographic Behavior | Co-elution with the analyte is ideal to compensate for matrix effects.[3][7] | Elution close to the analyte.[10] |
| Extraction Recovery | Identical to the analyte.[3] | Similar to the analyte. |
| Mass Spectrometric Behavior | Similar ionization efficiency and fragmentation pattern to the analyte.[5] | Similar ionization efficiency to the analyte.[5] |
| Purity | High purity is required, and the level of unlabeled analyte should be minimal to avoid interference.[1][11] | High purity is essential to prevent interference.[1] |
| Stability | Must be stable throughout the sample preparation and analysis process.[12] | Must be stable under the same conditions as the analyte.[10] |
| Commercial Availability | May not always be readily available and can be expensive to synthesize.[8][9] | Generally more readily available and less expensive.[4] |
| Regulatory Preference | Strongly preferred by regulatory agencies (FDA, EMA, ICH M10).[1][3] | Acceptable when a SIL-IS is not available, with thorough justification.[1] |
Experimental Protocols for Internal Standard Evaluation
A rigorous experimental evaluation is necessary to confirm the suitability of a chosen internal standard. The following protocols outline the key experiments to be performed during method development and validation.
Protocol for Evaluation of IS Response Variability
Objective: To assess the consistency of the internal standard response across an analytical run.
Methodology:
-
Prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Add the internal standard at a consistent concentration to all standards, QCs, and a representative set of blank matrix samples.
-
Process and analyze the samples according to the bioanalytical method.
-
Plot the IS response for each sample in the order of injection.
-
Visually inspect the plot for any significant trends, drifts, or random fluctuations.[13]
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) of the IS response for the calibration standards and QCs.
-
While no explicit numerical acceptance criteria are mandated, a common industry practice is to investigate IS responses that fall outside 50-150% of the mean IS response of the calibration standards and QCs.[3][4]
Protocol for Assessment of Matrix Effects
Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Obtain at least six different lots of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in the mobile phase or a neat solution.
-
Set B: Blank matrix extracts spiked with the analyte and IS at the same concentrations as Set A.
-
Set C: Matrix samples spiked with the analyte and IS before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF) for the analyte and the IS using the following formula:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
-
Calculate the IS-normalized MF. An IS-normalized MF close to 1.0 indicates that the IS effectively compensates for matrix effects.[14]
Protocol for Evaluation of Cross-Interference
Objective: To ensure that the analyte does not interfere with the detection of the IS and vice versa.
Methodology:
-
Prepare the following samples:
-
A blank matrix sample.
-
A blank matrix sample spiked with the IS at its working concentration.
-
A blank matrix sample spiked with the analyte at the upper limit of quantification (ULOQ).
-
-
Analyze the samples and monitor the mass transition of the analyte in the IS-spiked sample and the mass transition of the IS in the ULOQ analyte-spiked sample.
-
According to ICH M10 guidelines, the response of the IS in the ULOQ analyte sample should be ≤ 5% of the IS response in the blank sample with IS. The response of the analyte in the IS-spiked sample should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[5][15]
Visualizing Workflows and Relationships
Internal Standard Selection Workflow
Caption: A decision workflow for the selection of an appropriate internal standard.
Bioanalytical Workflow with an Internal Standard
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmda.go.jp [pmda.go.jp]
Application Notes: Monitoring of Mycophenolic Acid Glucuronide-d3 in Liver Transplant Patients
Introduction
Mycophenolic acid (MPA) is a cornerstone immunosuppressive agent utilized in liver transplant recipients to prevent allograft rejection. MPA functions by reversibly inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides in T and B lymphocytes. This inhibition effectively curtails the proliferation of these immune cells, thus preventing an immune response against the transplanted organ.[1] Mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS) are the two primary prodrugs that are rapidly hydrolyzed to the active MPA form. MPA is primarily metabolized in the liver to form mycophenolic acid glucuronide (MPAG), a pharmacologically inactive metabolite, which is then excreted. A minor, but pharmacologically active, metabolite, mycophenolic acid acyl-glucuronide (AcMPAG), is also formed. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of MPA is essential to optimize dosing, thereby maximizing efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, Mycophenolic acid glucuronide-d3 (MPAG-d3), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and accurate method for the quantification of MPAG, which is crucial for comprehensive pharmacokinetic assessment in liver transplant patients.
Clinical Significance
Monitoring MPA exposure is critical in liver transplant recipients due to a narrow therapeutic window and high pharmacokinetic variability.[1] Sub-therapeutic MPA concentrations can lead to an increased risk of acute rejection, while supra-therapeutic levels are associated with adverse effects such as myelosuppression and gastrointestinal toxicity. Factors such as co-administered medications (e.g., calcineurin inhibitors), hepatic and renal function, and time post-transplantation can all influence MPA pharmacokinetics. The quantification of MPAG, in addition to MPA, can provide further insights into the metabolic activity of the liver and potential drug-drug interactions, aiding in a more personalized dosing strategy.
Mechanism of Action of Mycophenolic Acid
Mycophenolic acid exerts its immunosuppressive effects by targeting the de novo pathway of purine synthesis. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. As lymphocytes are heavily reliant on this de novo pathway for their proliferation, MPA selectively inhibits their activation and expansion, thereby suppressing the immune response to the allograft.
Experimental Protocols
Quantification of MPAG in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of Mycophenolic acid glucuronide (MPAG) in human plasma using this compound (MPAG-d3) as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and patient sample.
-
To each tube, add 50 µL of plasma.
-
Prepare a protein precipitation reagent consisting of methanol containing MPAG-d3 at a concentration of 1000 ng/mL.[1]
-
Add 150 µL of the protein precipitation reagent to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Add 900 µL of water to each vial/well and mix.
-
The samples are now ready for injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of MPAG and MPAG-d3. Instrument-specific optimization may be required.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2.5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 2.5 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 90 |
| 9.0 | 90 |
| 9.1 | 30 |
| 12.0 | 30 |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| MPAG | 514.1 | 207.1 | 30 | 25 |
| MPAG-d3 | 517.0 | 306.1 | 30 | 25 |
Data Presentation
Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) and its Glucuronide Metabolite (MPAG) in Liver Transplant Patients.
| Parameter | MPA | MPAG | Reference |
| Elimination Half-life (t½) | 8-16 hours | 13-17 hours | [3] |
| Protein Binding | 97-99% (primarily to albumin) | N/A | |
| Area Under the Curve (AUC) Ratio (MPA:MPAG) | 1:24 | N/A | [3] |
Table 2: Therapeutic Drug Monitoring Targets for Mycophenolic Acid (MPA) in Liver Transplant Patients.
| Parameter | Target Range | Notes |
| MPA Trough Concentration (C0) | 1.0 - 3.5 µg/mL | Can vary based on co-medication and clinical status. |
| MPA AUC (0-12h) | 30 - 60 mg*h/L | Considered a more accurate measure of drug exposure. |
Experimental Workflow
The following diagram illustrates the workflow for the therapeutic drug monitoring of Mycophenolic Acid and its metabolites in liver transplant patients.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape in mycophenolic acid LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of mycophenolic acid (MPA), with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of poor peak shape (tailing or fronting) for mycophenolic acid?
Poor peak shape in the analysis of mycophenolic acid can stem from several factors, broadly categorized as chemical interactions, chromatographic conditions, or issues with the LC system itself. Mycophenolic acid is a weak acid with a pKa of approximately 4.5, making its ionization state highly dependent on the mobile phase pH.[1][2][3]
Common Causes of Peak Tailing:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of mycophenolic acid, leading to peak tailing.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not sufficiently low (i.e., not at least 1.5-2 pH units below the analyte's pKa), the carboxyl group of mycophenolic acid will be partially or fully ionized. This can increase its interaction with the stationary phase and cause tailing.
-
Column Contamination or Degradation: Accumulation of matrix components from biological samples (e.g., plasma, serum) on the column can create active sites that cause peak tailing.[4] A degraded column bed can also contribute to this issue.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broader, tailing peaks.[5]
Common Causes of Peak Fronting:
-
Sample Overload: Injecting a sample at a concentration that is too high for the column's capacity is a primary cause of peak fronting.[4][6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, resulting in a fronting peak.
-
Column Collapse: A physical collapse of the column bed, though less common, can lead to peak fronting.[4]
Q2: My mycophenolic acid peak is tailing. How can I improve its shape?
To address peak tailing for mycophenolic acid, a systematic approach is recommended. The following troubleshooting workflow and detailed steps can help identify and resolve the issue.
References
Overcoming matrix effects in the quantification of mycophenolic acid
Welcome to the technical support center for the quantification of Mycophenolic Acid (MPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact MPA quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression or enhancement, resulting in inaccurate quantification of MPA.[3][4] In the context of LC-MS/MS analysis of MPA, endogenous substances from biological samples can interfere with the ionization of MPA and its internal standard, leading to unreliable results.[2][3]
Q2: What are the common sample preparation techniques to minimize matrix effects for MPA analysis?
A2: The goal of sample preparation is to remove interfering matrix components while efficiently extracting MPA. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[5][6] While widely used, it may result in less clean extracts compared to other methods.
-
Solid-Phase Extraction (SPE): A more selective technique that separates MPA from matrix components based on physical and chemical properties. Online SPE methods can provide cleaner samples and allow for automated processing.[7][8]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. While effective, it can be more labor-intensive.[9]
Q3: Why is the choice of an internal standard (IS) critical for accurate MPA quantification?
A3: An ideal internal standard should have physicochemical properties very similar to the analyte and experience the same matrix effects. For MPA quantification by LC-MS/MS, a stable isotope-labeled internal standard, such as Mycophenolic Acid-d3 (MPA-d3), is highly recommended.[5][6] MPA-d3 co-elutes with MPA and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal and improving the precision and accuracy of the measurement.
Q4: How can chromatographic conditions be optimized to reduce matrix effects?
A4: Optimizing the liquid chromatography (LC) separation is a key strategy to mitigate matrix effects. This involves:
-
Chromatographic Separation: Achieving good chromatographic separation of MPA from its major metabolites, Mycophenolic Acid Glucuronide (MPAG) and Acyl-MPAG (AcMPAG), is crucial as these metabolites can undergo in-source fragmentation and interfere with the MPA signal.
-
Mobile Phase Composition: The choice of mobile phase, including organic solvent (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium formate), can significantly impact ionization efficiency and chromatographic resolution.[5]
-
Gradient Elution: Employing a gradient elution program can help to separate MPA from early-eluting, polar matrix components and late-eluting, non-polar components.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of MPA.
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the sample matrix. | Optimize Sample Preparation: If using protein precipitation, experiment with different precipitation solvents (e.g., methanol vs. acetonitrile) and solvent-to-sample ratios. For SPE, ensure the correct sorbent type and elution solvent are being used for MPA. Consider evaluating a different extraction technique (e.g., LLE). |
| Degradation of MPA during sample processing. | Ensure Sample Stability: Keep samples on ice or at a controlled low temperature during processing. Minimize the time between sample preparation and analysis. The stability of MPA in the processed samples should be evaluated. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent matrix effects between samples. | Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate MPA-d3 as the internal standard to compensate for variable ion suppression/enhancement.[5][6] |
| Poor chromatographic peak shape. | Optimize LC Method: Adjust the mobile phase composition, gradient profile, or column chemistry to improve peak symmetry and resolution. |
| Inconsistent sample preparation. | Standardize Workflow: Ensure consistent timing, volumes, and mixing procedures for all samples. Automation of sample preparation can improve reproducibility. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Significant ion suppression or enhancement. | Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove a wider range of interfering matrix components.[7][8] Evaluate Matrix Effects: Quantify the extent of matrix effects by comparing the response of MPA in a post-extraction spiked sample to a neat solution.[9] |
| Interference from MPA metabolites. | Improve Chromatographic Separation: Modify the LC method to ensure baseline separation of MPA from MPAG and AcMPAG. |
| Incorrect calibration curve. | Prepare Calibrators in Matrix: Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix effects.[7] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for MPA Quantification
-
Sample Preparation:
-
Pipette 50 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
-
Addition of Internal Standard and Precipitation Reagent:
-
Add 500 µL of a precipitating solution (e.g., 100% methanol or acetonitrile) containing the internal standard (MPA-d3) at an appropriate concentration.[7]
-
-
Vortexing:
-
Vortex the mixture for 20-30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 12,000-18,800 x g) for 5-15 minutes to pellet the precipitated proteins.[7]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Injection:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Protocol 2: Evaluation of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of MPA and the internal standard in the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spiked Sample): Extract a blank plasma sample using your established protocol. After the final extraction step, spike the extract with MPA and the internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spiked Sample): Spike a blank plasma sample with MPA and the internal standard before performing the extraction protocol.
-
-
Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation methods used in MPA quantification.
Table 1: Comparison of Recovery and Matrix Effect for Different Extraction Methods
| Sample Preparation Method | Analyte | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | MPA | >95% | 97 - 102 | [5] |
| Protein Precipitation | MPA | 87 - 105% | Not specified | |
| Solid-Phase Extraction | MPA | Not specified | 99 - 101 |
Table 2: Precision and Accuracy Data from a Validated UPLC-MS/MS Method
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| MPA | Low | < 5.8% | < 5.8% | < 15% (relative error) | [7] |
| MPA | Medium | < 5.8% | < 5.8% | < 15% (relative error) | [7] |
| MPA | High | < 5.8% | < 5.8% | < 15% (relative error) | [7] |
Visualizations
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
Optimizing mass spectrometer parameters for Mycophenolic acid glucuronide-d3 detection
Welcome to the technical support center for the analysis of Mycophenolic acid glucuronide-d3 (MPAG-d3) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing mass spectrometer parameters and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPAG-d3) and why is it used in mass spectrometry?
A1: Mycophenolic acid glucuronide (MPAG) is the primary inactive metabolite of Mycophenolic acid (MPA), an immunosuppressant drug.[1] MPAG-d3 is a stable isotope-labeled version of MPAG, where three hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of MPAG.[1] Using a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[2]
Q2: What are the typical mass transitions (MRM transitions) for MPAG-d3?
A2: The selection of precursor and product ions is critical for the selective and sensitive detection of MPAG-d3. While specific transitions may vary slightly between instruments, common MRM transitions for MPAG and its deuterated internal standard are well-documented. For MPAG-d3, a common precursor ion is m/z 498.2, which corresponds to the [M-H]⁻ ion in negative ionization mode or [M+H]⁺ in positive mode. The product ions are generated by fragmentation of the precursor ion in the collision cell.
Q3: Which ionization mode, positive or negative electrospray ionization (ESI), is better for MPAG-d3 detection?
A3: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of MPA and its metabolites.[3] However, negative ion mode is frequently cited for the analysis of glucuronide conjugates. Mass spectrometric analysis of MPAG in negative ion mode reveals a prominent [M-H]⁻ ion at m/z 495.[4] Fragmentation of this ion typically results in a major product ion at m/z 319, corresponding to the loss of the dehydroglucuronic acid moiety.[4] The choice of ionization mode should be optimized based on your specific instrumentation and experimental conditions to achieve the best sensitivity and specificity.
Q4: Why is chromatographic separation of MPAG from other MPA metabolites important?
A4: Chromatographic separation is crucial to distinguish MPAG from its isomers, such as the acyl glucuronide (AcMPAG). AcMPAG is an unstable metabolite that can convert back to MPA.[1] More importantly, in-source fragmentation of MPAG can occur, where the glucuronic acid moiety is lost, generating an ion with the same mass-to-charge ratio as MPA.[2] If MPAG and MPA are not chromatographically separated, this in-source fragmentation can lead to an overestimation of the MPA concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for MPAG-d3 | 1. Incorrect MRM transitions.2. Suboptimal ion source parameters.3. Degradation of the internal standard.4. Issues with the LC-MS/MS system. | 1. Verify the precursor and product ions for MPAG-d3. Refer to the parameter tables in this guide.2. Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flow rates.3. Prepare fresh working solutions of MPAG-d3 from a reliable stock.[1]4. Perform system suitability tests and check for any instrument-related issues. |
| Poor Peak Shape | 1. Inappropriate mobile phase composition.2. Column degradation or contamination.3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase composition, including the organic modifier and additives (e.g., formic acid, ammonium formate).2. Use a guard column and ensure proper sample cleanup. If necessary, replace the analytical column.3. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Electronic noise. | 1. Use high-purity solvents and flush the LC system thoroughly.2. Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE).3. Ensure proper grounding of the mass spectrometer and check for sources of electronic interference. |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent sample preparation.2. Variable injection volumes.3. Fluctuation in ion source conditions.4. Instability of the analyte in the sample matrix. | 1. Standardize the sample preparation protocol and use an automated liquid handler if possible.2. Check the autosampler for proper functioning and ensure no air bubbles are present in the sample loop.3. Allow the mass spectrometer to stabilize before running samples and monitor key parameters throughout the run.4. Investigate the stability of MPAG in the specific sample matrix and storage conditions.[5] |
| Suspected In-Source Fragmentation of MPAG | Co-elution of MPA and MPAG leading to the fragmentation of MPAG into an ion with the same m/z as MPA. | Optimize the chromatographic method to achieve baseline separation of MPA and MPAG.[2] This is critical for accurate MPA quantification. |
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometer parameters for the analysis of Mycophenolic acid (MPA), its glucuronide metabolite (MPAG), and the deuterated internal standard (MPA-d3). Note that these are starting points and optimal conditions may vary depending on the specific instrument and laboratory conditions.
Table 1: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| MPA | 321.2 | 206.9 | 22-24 | 8 |
| 321.2 | 303.05 | - | - | |
| MPAG | 497.2 | 321.2 | - | - |
| 495.2 | 319.25 | - | - | |
| MPA-d3 | 324.1 | 209.9 | 22 | 2 |
| 324.1 | 306.05 | - | - |
Data compiled from multiple sources.[1][6]
Table 2: General Ion Source and Mass Spectrometer Parameters
| Parameter | Typical Value Range |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Capillary Voltage (kV) | 0.6 - 4.5 |
| Source Temperature (°C) | 120 - 150 |
| Desolvation Temperature (°C) | 245 - 400 |
| Cone Gas Flow (L/h) | 50 - 150 |
| Desolvation Gas Flow (L/h) | 600 - 800 |
| Collision Gas | Argon |
Data compiled from multiple sources.[1][3][6]
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol describes a common method for extracting MPA and its metabolites from plasma or serum samples.
-
Prepare Internal Standard Working Solution: Dilute the MPAG-d3 stock solution with a suitable solvent (e.g., methanol or acetonitrile) to the desired concentration.
-
Sample Aliquoting: Aliquot a known volume of the plasma or serum sample into a microcentrifuge tube.
-
Add Internal Standard: Add a precise volume of the MPAG-d3 internal standard working solution to each sample, calibrator, and quality control.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, often containing zinc sulfate) to the sample. A common ratio is 3:1 (precipitant:sample).[7]
-
Vortex: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Dilution (Optional): Depending on the expected concentration and the sensitivity of the instrument, the supernatant may be further diluted before injection.
Protocol 2: LC-MS/MS System Setup and Optimization
This protocol provides a general workflow for setting up and optimizing an LC-MS/MS system for MPAG-d3 analysis.
-
Column Selection: A C18 reversed-phase column is commonly used for the separation of MPA and its metabolites.
-
Mobile Phase Preparation: Prepare the mobile phases. A typical combination is:
-
Mobile Phase A: Water with an additive like 0.1% formic acid or ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
-
Gradient Elution: Develop a gradient elution method to achieve good separation of MPA, MPAG, and AcMPAG. The gradient should start with a low percentage of organic phase and ramp up to elute the analytes.
-
Mass Spectrometer Tuning:
-
Infuse a standard solution of MPAG-d3 directly into the mass spectrometer to optimize the precursor ion selection and fragmentation.
-
Optimize the collision energy to obtain a stable and abundant product ion.
-
Tune the ion source parameters (capillary voltage, temperatures, and gas flows) to maximize the signal intensity for MPAG-d3. This can be done by flow injection analysis (FIA) or by iteratively adjusting parameters while monitoring the signal.
-
-
System Suitability: Before running the analytical batch, inject a system suitability standard to ensure the system is performing correctly (e.g., checking for peak shape, retention time, and signal intensity).
Visualizations
References
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of mycophenolic acid and its glucuronide metabolites in human plasma by an UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mycophenolic Acid Glucuronide (MPAG) Sample Processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mycophenolic acid (MPA) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of mycophenolic acid glucuronide (MPAG), particularly the acyl glucuronide metabolite (AcMPAG), during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of mycophenolate mofetil (MMF)?
Mycophenolate mofetil (MMF), a prodrug, is rapidly hydrolyzed in the body to its active form, mycophenolic acid (MPA).[1][2] MPA is then primarily metabolized in the liver, kidney, and intestine into two main glucuronide conjugates:
-
Mycophenolic acid phenolic glucuronide (MPAG): This is the major and pharmacologically inactive metabolite.[3][4][5][6]
-
Mycophenolic acid acyl glucuronide (AcMPAG): This is a minor metabolite that has pharmacological and potentially proinflammatory activity.[7]
Q2: Why is the stability of MPAG a concern during sample processing?
The instability of MPAG, particularly AcMPAG, can lead to inaccurate quantification of both the metabolite and the parent drug, MPA. AcMPAG is susceptible to hydrolysis, which can convert it back to MPA.[7] This deconjugation can result in an overestimation of MPA concentrations and an underestimation of MPAG/AcMPAG concentrations.[8]
Q3: What are the key factors that affect the stability of MPAG in samples?
The stability of MPAG, and especially AcMPAG, is influenced by several factors:
-
pH: Acyl glucuronides are known to be unstable at physiological pH.[5] Acidification of samples can help to stabilize AcMPAG.[7]
-
Temperature: Storage at room temperature can lead to significant degradation of AcMPAG within hours.[7][8] Lower temperatures (4°C, -20°C, -80°C) improve stability, but degradation can still occur over longer periods.[7][8]
-
Storage Time: The duration of storage, even at low temperatures, can impact the stability of MPAG metabolites.[7][8]
-
Sample Matrix: The instability of glucuronides has been well-described in plasma.[9]
-
Deproteinization Method: The choice of acid for deproteinization can affect the recovery and stability of AcMPAG.[8]
Troubleshooting Guide
Issue 1: Overestimation of MPA concentrations in stored samples.
-
Possible Cause: In vitro hydrolysis of AcMPAG back to MPA. This is a common issue, as the acyl glucuronide is unstable.
-
Troubleshooting Steps:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Acidification: Acidify plasma samples to a pH of 2.5 immediately after collection to stabilize AcMPAG.[7]
-
Low-Temperature Storage: If immediate processing is not possible, store samples at -20°C or -80°C.[8] However, be aware that some degradation may still occur over time.[7]
-
Appropriate Deproteinization: Use metaphosphoric acid for deproteinization instead of perchloric acid, as the latter has been shown to cause partial deconjugation of AcMPAG.[8]
-
Issue 2: Low or inconsistent recovery of MPAG/AcMPAG.
-
Possible Cause: Degradation of the glucuronide metabolites during sample handling and storage, or incomplete extraction.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure samples have been consistently stored at appropriate low temperatures and for a limited time. Refer to the stability data tables below.
-
Optimize Extraction: For solid-phase extraction (SPE), ensure the chosen cartridge (e.g., C2 or C18) and elution conditions are optimized for both MPA and its glucuronide metabolites.[10]
-
Check for In-Source Fragmentation (LC-MS/MS): During analysis by LC-MS/MS, MPAG can undergo in-source fragmentation, leading to the formation of MPA ions and an overestimation of the parent drug.[11] Chromatographic separation of MPA and MPAG is crucial to minimize this interference.[11]
-
Data on MPAG Stability
The following tables summarize the stability of MPA and its glucuronide metabolites under various storage conditions.
Table 1: Stability of AcMPAG in Human Plasma
| Storage Temperature | Duration | Stability | pH | Reference |
| Room Temperature | Up to 24 hours | Unstable, undergoes hydrolysis | Not specified | [7] |
| 4°C | Up to 30 days | Unstable, undergoes hydrolysis | Not specified | [7] |
| -20°C | Up to 30 days | Unstable, undergoes hydrolysis | Not specified | [7] |
| -20°C | Up to 30 days | Stable | 2.5 | [7] |
| -20°C & -80°C | Up to 5 months | Stable | Acidified | [8] |
Table 2: Stability of MPA in Human Plasma
| Storage Temperature | Duration | Stability | Reference |
| 4°C | Up to 96 hours | Stable | [12] |
| -20°C | At least 3 weeks | Stable | [12] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling for MPAG Stability
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Centrifuge the blood samples as soon as possible to separate the plasma.
-
Acidification: Immediately after separation, acidify the plasma to pH 2.5 using an appropriate acid (e.g., perchloric acid or phosphoric acid, though metaphosphoric acid is recommended for deproteinization to avoid AcMPAG deconjugation).[7][8]
-
Storage: If not analyzed immediately, store the acidified plasma samples at -20°C or -80°C.[8]
Protocol 2: Sample Deproteinization for HPLC Analysis
This protocol is based on a method that showed good recovery of AcMPAG.[8]
-
Reagent Preparation: Prepare a 15% metaphosphoric acid solution.
-
Deproteinization: To a 200 µL plasma sample, add a specific volume of the 15% metaphosphoric acid solution. The exact volume should be optimized for your specific assay.
-
Vortex: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis by HPLC or LC-MS/MS.
Visualizations
Caption: Metabolic pathway of Mycophenolate Mofetil (MMF).
Caption: Recommended workflow for processing samples containing MPAG.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of total mycophenolic acid and its glucuronide metabolite using liquid chromatography with ultraviolet detection and unbound mycophenolic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of mycophenolic acid in plasma samples from patients during mycophenolate mofetil therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve co-eluting peaks in mycophenolic acid analysis
Welcome to the technical support center for mycophenolic acid (MPA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Question: My mycophenolic acid (MPA) peak is co-eluting with another peak, likely its main metabolite, mycophenolic acid glucuronide (MPAG). How can I resolve this?
Answer:
Co-elution of MPA and its primary metabolite, MPAG, is a common challenge in chromatographic analysis. Resolving these peaks is crucial for accurate quantification. Here are several strategies you can employ, ranging from mobile phase optimization to column chemistry selection.
1. Mobile Phase Optimization:
The composition of your mobile phase is a critical factor in achieving separation. Adjusting the organic solvent ratio, pH, and buffer concentration can significantly impact the retention times of MPA and MPAG.
-
Adjusting Organic Solvent Ratio: In reversed-phase chromatography, increasing the aqueous component of the mobile phase will generally increase the retention time of both compounds, potentially improving resolution. Conversely, a higher organic solvent concentration will decrease retention times. Experiment with slight modifications to your gradient or isocratic conditions.
-
pH Modification: The ionization state of MPA (a weak acid) is pH-dependent, which affects its retention on a reversed-phase column. Adjusting the pH of the aqueous portion of your mobile phase can alter the selectivity between MPA and MPAG. Using a buffer with a pKa close to the analyte's pKa can provide stable pH control.[1] For silica-based columns, it is generally recommended to keep the pH within the 2-8 range to prevent damage to the stationary phase.[1]
-
Incorporate an Ion-Pairing Reagent: For challenging separations, adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic analytes and improve resolution.
A troubleshooting workflow for mobile phase optimization is outlined below:
Caption: Troubleshooting workflow for co-elution.
2. Gradient Elution:
If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can often resolve co-eluting peaks. A gradient allows for the gradual increase of the organic solvent concentration during the run, which can effectively separate compounds with different polarities.
3. Column Chemistry:
If mobile phase optimization does not yield the desired separation, consider changing the stationary phase. Different column chemistries offer varying selectivities.
-
Alternative Reversed-Phase Columns: While C18 columns are common, other stationary phases like C8, Phenyl, or Cyano (CN) can provide different retention characteristics and may resolve MPA and MPAG more effectively. For instance, a cyanopropyl (CN) derivatized silica phase has been shown to provide good separation of MPA from MPAG.[2]
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase column efficiency (plate number, N), leading to sharper peaks and better resolution.[3]
Question: I am still seeing poor peak shape and baseline noise. What could be the cause?
Answer:
Poor peak shape and baseline noise can be caused by a variety of factors. Here are some common causes and solutions:
-
High Backpressure: This can be caused by viscous solvents or clogged frits and filters. Using lower-viscosity solvents and regularly replacing filters can help.[1]
-
Baseline Noise: Contaminated mobile phase or air bubbles in the system are common culprits. Ensure your solvents are properly degassed and consider cleaning the flow cell.[1]
-
Poor Peak Shape (Tailing or Fronting): An incorrect mobile phase pH or a mismatch between the solvent used to dissolve the sample and the mobile phase can lead to poor peak shape. Adjusting the pH to match the analyte's properties and ensuring solvent compatibility can resolve these issues.[1]
Frequently Asked Questions (FAQs)
Q1: What are some established HPLC methods for separating MPA and its metabolites?
A1: Several HPLC-UV and LC-MS/MS methods have been developed for the simultaneous determination of MPA and MPAG. Below is a summary of some published methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 Novapak | Zorbax Rx C8 (150 mm x 4.6 mm, 5 µm) | Supelcosil LC-CN (150 x 4.6 mm, 5 µm)[2] | Zorbax column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol-0.05% orthophosphoric acid (30:70, v/v)[4] | Gradient of methanol and water (containing 0.1% (v/v) phosphoric acid)[5] | CH3CN:H2O:0.5M KH2PO4:H3PO4 (260:700:40:0.4, v/v)[2] | 20 mmol/l NaH2PO4 buffer (pH 3.0) and methanol (45:55, v/v) |
| Detection | UV | UV at 254 nm[5] | UV at 305 nm[2] | UV at 304 nm |
| Flow Rate | Not Specified | Gradient flow | Isocratic | 1.2 ml/min |
| Run Time | Not Specified | 18 minutes[5] | 10 minutes[2] | Not Specified |
Q2: What are the typical linear ranges and limits of quantification for MPA and MPAG analysis?
A2: The linear ranges and limits of quantification (LLOQ) can vary depending on the method and instrumentation. Here are some reported values:
| Analyte | Method | Linear Range | LLOQ |
| MPA | HPLC-UV | 0.1 to 50.0 mg/l[4] | 0.5 mg/l[5] |
| MPAG | HPLC-UV | 2.8 to 225.8 mg/l[4] | 5.0 mg/l[5] |
| fMPA (unbound) | LC-MS/MS | 1-1000 µg/l[5] | 1 µg/l[5] |
| MPA | HPLC-UV | 0.1–40 µg/mL[2] | Not specified |
| MPA | UPLC-MS/MS | 0.3–13.6 μg/mL[6] | 0.25 μg/mL[6] |
| MPAG | UPLC-MS/MS | 2.6–232.9 μg/mL[6] | 2.61 μg/mL[6] |
Q3: Can I use a different detection method if UV is not providing enough sensitivity or is prone to interference?
A3: Yes, tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific alternative to UV detection.[7] It can overcome interferences from other compounds in the matrix. Another option is fluorescence detection after post-column derivatization, which has been shown to be over 100-fold more sensitive than UV detection for MPA.[8]
The general workflow for an LC-MS/MS analysis is as follows:
Caption: General workflow for LC-MS/MS analysis.
Detailed Experimental Protocols
Protocol 1: Simultaneous HPLC-UV Analysis of MPA and MPAG
This protocol is based on the method described by Tsina et al. (1998).[4]
-
Sample Preparation:
-
To 500 µl of plasma, add an appropriate internal standard.
-
Acidify the sample.
-
Perform solid-phase extraction (SPE) using C18 cartridges.
-
-
Chromatographic Conditions:
-
Column: C18 Novapak
-
Mobile Phase: A mixture of methanol and 0.05% orthophosphoric acid (30:70, v/v).[4]
-
Detection: UV
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify MPA and MPAG in samples by comparing their peak areas to the calibration curve.
-
Protocol 2: LC-MS/MS Method for Total MPA and MPAG
This protocol is adapted from the method by Atcheson et al.
-
Sample Preparation:
-
Extract analytes from plasma using Isolute C2 solid-phase extraction (SPE) cartridges.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Perform quantification using the peak area ratios of the analytes to the internal standard.
-
References
- 1. mastelf.com [mastelf.com]
- 2. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High-performance liquid chromatography determination of mycophenolic acid and its glucuronide metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of total mycophenolic acid and its glucuronide metabolite using liquid chromatography with ultraviolet detection and unbound mycophenolic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Mycophenolic acid glucuronide-d3 purity issues and their impact on assay performance
Welcome to our dedicated support center for addressing challenges related to the use of Mycophenolic acid glucuronide-d3 (MPAG-d3) as an internal standard in LC-MS/MS assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues, ensuring the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound (MPAG-d3) in the bioanalysis of Mycophenolic acid (MPA)?
A1: this compound (MPAG-d3) serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays for the quantification of Mycophenolic acid (MPA) and its primary metabolite, Mycophenolic acid glucuronide (MPAG). As a SIL-IS, MPAG-d3 is chemically and physically very similar to the endogenous, non-labeled MPAG. This similarity allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of MPAG-d3 to all samples, calibration standards, and quality controls, it is possible to correct for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification of MPAG.
Q2: What are the potential purity issues with this compound that can affect my assay?
A2: While MPAG-d3 is an effective internal standard, its purity is crucial for reliable assay performance. Potential purity issues include:
-
Isotopic Impurity: The presence of unlabeled Mycophenolic acid glucuronide (MPAG) in the MPAG-d3 standard is a common issue. This can lead to an overestimation of the actual MPAG concentration in your samples, particularly at the lower limit of quantification (LLOQ).
-
Chemical Impurity: The internal standard may contain other related compounds, such as isomers or degradation products, which could potentially interfere with the analyte or other components of the assay.
-
Presence of Mycophenolic Acid-d3 (MPA-d3): Depending on the synthesis and purification process, the MPAG-d3 standard could contain trace amounts of the deuterated parent drug, MPA-d3. This would be a concern if you are also using MPA-d3 as an internal standard for MPA quantification in the same assay, as it could lead to crosstalk.
Q3: How can I assess the purity of my this compound internal standard?
A3: It is highly recommended to assess the purity of a new lot of MPAG-d3 before using it in a validated assay. A straightforward approach is to perform an LC-MS/MS analysis of a high-concentration solution of the MPAG-d3 standard. By monitoring the mass transition for the unlabeled MPAG, you can determine the level of isotopic impurity. A similar approach can be used to check for the presence of MPA-d3 or other potential chemical impurities by monitoring their respective mass transitions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the use of this compound in LC-MS/MS assays.
Issue 1: Inaccurate and Imprecise Results
Symptoms:
-
Quality control (QC) samples consistently fail to meet acceptance criteria.
-
High variability between replicate injections.
-
A noticeable positive bias in the measured concentrations of MPAG.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isotopic impurity of MPAG-d3 | Analyze a high-concentration solution of the MPAG-d3 standard and monitor the signal for unlabeled MPAG. | A significant peak for unlabeled MPAG indicates isotopic impurity, which may require sourcing a new, higher-purity standard. |
| Cross-talk from MPAG-d3 to MPAG | Inject a high-concentration solution of MPAG-d3 and monitor the MPAG MRM transition. | A signal above the acceptable background level indicates cross-talk. This may be addressed by optimizing MS parameters or improving chromatographic separation. |
| In-source fragmentation of MPAG-d3 to MPA-d3 | Infuse a solution of MPAG-d3 directly into the mass spectrometer and monitor for the appearance of MPA-d3. | Detection of MPA-d3 suggests in-source fragmentation. Optimization of source conditions (e.g., cone voltage, temperature) may be necessary to minimize this effect. |
Issue 2: Poor Chromatography
Symptoms:
-
Broad or tailing peaks for MPAG and/or MPAG-d3.
-
Shifting retention times.
-
Co-elution with interfering peaks.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column degradation | Replace the analytical column with a new one of the same type. | Improved peak shape and consistent retention times. |
| Inappropriate mobile phase | Re-evaluate the mobile phase composition and pH. Ensure proper mixing and degassing. | Sharper, more symmetrical peaks and better separation from interferences. |
| Sample matrix effects | Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. | Reduced peak tailing and improved peak shape. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the percentage of unlabeled Mycophenolic acid glucuronide (MPAG) present in a lot of this compound (MPAG-d3).
Methodology:
-
Prepare a high-concentration solution of MPAG-d3: Dissolve the MPAG-d3 standard in a suitable solvent (e.g., methanol) to a final concentration of 100 µg/mL.
-
Prepare a standard curve for unlabeled MPAG: Prepare a series of calibration standards of unlabeled MPAG in the same solvent, ranging from a concentration equivalent to 0.01% to 1% of the high-concentration MPAG-d3 solution.
-
LC-MS/MS Analysis:
-
Inject the MPAG-d3 solution and the MPAG calibration standards onto the LC-MS/MS system.
-
Use a validated chromatographic method that separates MPAG from potential interferences.
-
Monitor the MRM transitions for both MPAG and MPAG-d3.
-
-
Data Analysis:
-
Construct a calibration curve for unlabeled MPAG based on the peak area responses.
-
Determine the concentration of unlabeled MPAG in the high-concentration MPAG-d3 solution by interpolating its peak area from the calibration curve.
-
Calculate the percentage of isotopic impurity as: (Concentration of unlabeled MPAG / Concentration of MPAG-d3 solution) * 100.
-
Acceptance Criteria: The level of isotopic impurity should be below a predefined threshold (e.g., <0.1%) to ensure minimal impact on assay accuracy.
Visualizations
Caption: Workflow for assessing the isotopic purity of MPAG-d3.
Caption: Troubleshooting decision tree for inaccurate results.
Minimizing ion suppression in the analysis of mycophenolic acid and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and overcome common challenges in the analysis of mycophenolic acid (MPA) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of mycophenolic acid and why are they important in analysis?
Mycophenolic acid (MPA) is an immunosuppressant drug that is primarily metabolized into two key metabolites:
-
Mycophenolic acid glucuronide (MPAG): This is the major, inactive metabolite.[1]
-
Acyl-mycophenolic acid glucuronide (AcMPAG): This is a minor metabolite, but it is pharmacologically active and has been associated with some of the adverse effects of MPA therapy.[1][2]
Accurate quantification of both MPA and its metabolites is crucial for therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity.[1][3] Immunoassays for MPA can sometimes overestimate its concentration due to cross-reactivity with metabolites like AcMPAG.[1][4] Therefore, specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for accurate measurement.[5]
Q2: What is ion suppression and why is it a significant problem in the LC-MS/MS analysis of MPA?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6][7] This leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[8] In the analysis of MPA and its metabolites from biological samples, endogenous components like proteins, lipids, and salts can cause significant ion suppression.[9]
Q3: I am observing poor sensitivity and inconsistent results in my MPA analysis. Could this be due to ion suppression?
Yes, poor sensitivity, decreased peak areas, and high variability in results are classic signs of ion suppression.[9] To confirm if ion suppression is occurring, you can perform a post-column infusion experiment. This involves infusing a standard solution of your analyte at a constant rate into the LC flow after the analytical column, while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[7][10]
Troubleshooting Guide
Issue: Low Analyte Signal and/or Poor Reproducibility
This is a common problem often linked to ion suppression from the sample matrix. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
Step 1: Evaluate and Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently extracting the analytes of interest.[6] The choice of technique can significantly impact the cleanliness of the final extract and the degree of ion suppression.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing matrix components, leading to a higher risk of ion suppression.[8][11] Common precipitants include acetonitrile, methanol, or acids like trichloroacetic acid.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analytes into an immiscible organic solvent.[11] The choice of solvent and pH adjustment are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and minimizing ion suppression.[6][11] It involves retaining the analyte on a solid sorbent while matrix components are washed away, followed by elution of the purified analyte.
Table 1: Comparison of Sample Preparation Techniques for MPA Analysis
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, inexpensive.[11] | High risk of ion suppression, less clean extract.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between aqueous and immiscible organic phases. | Better cleanup than PPT, can be selective.[11] | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. | Excellent sample cleanup, significantly reduces ion suppression.[6] | More complex and costly, requires method development. |
Step 2: Optimize Chromatographic Separation
If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation to resolve the analytes from co-eluting matrix components.[6]
-
Column Chemistry: Consider using a different column stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Gradient: Adjust the gradient profile to better separate the analytes from the region where ion suppression is observed.[10]
-
Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
-
Metal-Free Systems: For some compounds, interactions with metal surfaces in the LC system can cause peak tailing and ion suppression. Using metal-free columns and tubing can be beneficial.[12]
Step 3: Utilize an Appropriate Internal Standard
An internal standard (IS) is crucial for accurate quantification, especially when ion suppression is a concern. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., MPA-d3). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for reliable correction of the signal variability.[6][11]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline and may require optimization.
-
To 50 µL of plasma sample, add 150 µL of a precipitation reagent (e.g., acetonitrile or methanol) containing the internal standard (e.g., MPA-d3).[13]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Online Solid-Phase Extraction (SPE)
This is an example of an automated online SPE method.
-
Sample Pre-treatment: A small aliquot of the plasma sample (e.g., 10 µL) is mixed with a protein precipitation reagent.[1]
-
Loading: The pre-treated sample is loaded onto an SPE column (e.g., a C18 cartridge) using a loading pump.
-
Washing: The SPE column is washed with a weak solvent (e.g., water with 0.1% formic acid) to remove salts and other polar interferences.
-
Elution: The retained analytes are eluted from the SPE column and transferred to the analytical column by switching a valve, using the analytical mobile phase.
-
LC-MS/MS Analysis: The analytes are separated on the analytical column and detected by the mass spectrometer.
Visualizations
Caption: Metabolic pathway of Mycophenolate Mofetil to MPA and its main glucuronide metabolites.
Caption: Logical workflow for troubleshooting and mitigating ion suppression in LC-MS analysis.
References
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid acyl-glucuronide esterase - Wikipedia [en.wikipedia.org]
- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. lctsbible.com [lctsbible.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of Mycophenolic acid glucuronide-d3
This technical support center provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage, stability, and handling of Mycophenolic acid glucuronide-d3 (MPAG-d3). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid MPAG-d3 should be stored at -20°C, protected from light and moisture.[1][2] It is crucial to minimize exposure to atmospheric moisture as the compound is hygroscopic.[1] Before use, the container should be allowed to equilibrate to room temperature to prevent condensation, which can introduce moisture and compromise the integrity of the compound.[3][4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Acetonitrile is a commonly used and recommended solvent for preparing stock solutions of MPAG-d3.[5][6][7] Methanol and DMSO have also been noted as suitable solvents for the non-deuterated form of Mycophenolic acid glucuronide.[1][]
Q3: How should I store stock solutions of this compound?
Stock solutions of MPAG-d3 should be stored at -20°C or lower in tightly sealed, light-protected containers.[7] For quantitative applications, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize the risk of contamination and solvent evaporation.
Q4: What is hydrogen-deuterium (H-D) exchange and how can I prevent it with this compound?
Hydrogen-deuterium (H-D) exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom. This can be a concern for deuterated compounds like MPAG-d3, especially when exposed to sources of protons, such as water.[3][9] To prevent H-D exchange, it is essential to use anhydrous solvents and handle the compound in a dry, inert atmosphere (e.g., under nitrogen or argon).[9][10] All glassware should be thoroughly dried before use.[11]
Q5: For how long is this compound stable in biological samples?
The stability of MPAG-d3 in biological matrices is comparable to its non-deuterated counterpart. In human plasma, mycophenolic acid and its glucuronide metabolites are stable for up to 5 months when stored at -20°C or -80°C in an acidified state.[12][13] In saliva samples, they are stable for at least 5 months at -80°C.[7][14] Short-term storage at 4°C (up to 18 hours) or room temperature (up to 2 hours) is also acceptable for saliva samples.[7][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity (Observed in Mass Spectrometry) | Hydrogen-Deuterium (H-D) exchange due to moisture. | Handle the compound and prepare solutions in a dry, inert atmosphere (e.g., glove box). Use anhydrous solvents and thoroughly dried glassware. Store the solid compound and solutions in tightly sealed containers.[3][9] |
| Inconsistent Quantitative Results | Degradation of the analyte due to improper storage. | Ensure that both solid MPAG-d3 and its solutions are stored at -20°C or below, protected from light.[2][7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate solution concentration due to solvent evaporation. | Use tightly sealed vials for storage. Allow solutions to reach room temperature before opening to minimize solvent evaporation. | |
| Appearance of Unexpected Peaks in Chromatogram | Degradation of MPAG-d3. The acyl glucuronide metabolite of mycophenolic acid is known to be unstable and can undergo intramolecular acyl group migration.[15] | Ensure proper sample handling and storage procedures are followed. Analyze samples as quickly as possible after preparation. |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. Consider using disposable, single-use labware where appropriate. | |
| Low Signal Intensity in Mass Spectrometer | Poor ionization efficiency. | Optimize mass spectrometer source parameters. Ensure the mobile phase composition is appropriate for the ionization mode being used (e.g., addition of a small amount of formic acid for positive ion mode). |
| Analyte adsorption to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
Data on Stability of Mycophenolic Acid Glucuronide
The following tables summarize the stability of mycophenolic acid (MPA) and its glucuronide metabolite (MPAG) under various storage conditions. The stability of MPAG-d3 is expected to be comparable.
Table 1: Stability of MPA and MPAG in Human Saliva
| Storage Condition | Duration | Stability |
| Room Temperature (~20°C) | 2 hours | Stable |
| 4°C | 18 hours | Stable |
| -80°C | 5 months | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Dry Extract at 4°C | 16 hours | Stable |
| Autosampler at 15°C | 8 hours | Stable |
Data from a study on the stability of MPA and MPAG in saliva samples for LC-MS/MS analysis.[7][14]
Table 2: Long-Term Stability of MPA and MPAG in Human Plasma
| Storage Condition | Duration | Stability |
| -20°C (acidified plasma) | 5 months | Stable |
| -80°C (acidified plasma) | 5 months | Stable |
Data from a study on the stability of MPA and its glucuronide metabolites in human plasma.[12][13]
Experimental Protocols
Protocol for Stability Assessment of this compound in a Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for evaluating the stability of MPAG-d3 in plasma using HPLC-MS/MS.
-
Preparation of Spiked Samples:
-
Thaw a pool of blank human plasma.
-
Spike the plasma with a known concentration of MPAG-d3.
-
Aliquot the spiked plasma into multiple polypropylene tubes for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Storage:
-
Store the aliquots at the designated temperatures for various time points (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4, 8, 12 weeks for long-term).
-
-
Sample Preparation (Protein Precipitation):
-
At each time point, retrieve the samples for analysis.
-
To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MPAG-d3 from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for MPAG-d3 and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of MPAG-d3 at each time point against a calibration curve prepared in the same biological matrix.
-
Compare the concentrations at different time points to the initial concentration (time 0) to determine the percentage of degradation.
-
Visualizations
Mycophenolic Acid Mechanism of Action
Mycophenolic acid, the active form of the prodrug, inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This depletion of guanosine triphosphate (GTP) preferentially affects T and B lymphocytes, which are highly dependent on this pathway for proliferation.
Caption: Inhibition of IMPDH by Mycophenolic Acid.
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for assessing the stability of this compound in a biological matrix.
Caption: Stability Testing Experimental Workflow.
References
- 1. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 6. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia | EMBO Molecular Medicine [link.springer.com]
- 10. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 11. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-validation of mycophenolic acid assays using different internal standards
For researchers, scientists, and drug development professionals, the accurate quantification of mycophenolic acid (MPA) is crucial for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of deuterated and non-deuterated internal standards for the analysis of MPA, supported by experimental data from published studies.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variations that can occur, ensuring the accuracy and precision of the final concentration measurement. The two main categories of internal standards used in MPA assays are deuterated internal standards, which are isotopically labeled versions of the analyte, and non-deuterated internal standards, which are structurally similar compounds.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The most widely accepted and utilized internal standard for MPA assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the deuterated form, Mycophenolic acid-D3 (MPA-d3). Its key advantage lies in its near-identical chemical and physical properties to MPA. This results in co-elution during chromatography and similar ionization efficiency, which is paramount for effectively compensating for matrix effects—a common challenge in bioanalysis that can lead to ion suppression or enhancement and, consequently, inaccurate results.
Non-deuterated internal standards, such as fenbufen, offer a more cost-effective alternative. However, their structural differences from MPA can lead to variations in extraction recovery, chromatographic retention time, and ionization response. These differences may not always fully compensate for analytical variability, potentially impacting the accuracy and precision of the assay.
Below is a summary of the performance data for MPA assays using a deuterated internal standard (MPA-d3) and a non-deuterated internal standard (fenbufen).
Data Presentation: Quantitative Performance of MPA Assays
| Performance Metric | Mycophenolic Acid-D3 (LC-MS/MS) | Fenbufen (HPLC-UV) |
| Linearity Range | 0.1 - 40.0 µg/mL[1] | 0.1 - 40.0 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[3] |
| Intra-day Precision (%RSD) | 4.0 - 7.3%[1] | 0.97 - 7.06%[2][3] |
| Inter-day Precision (%RSD) | 2.5 - 6.2%[1] | 1.92 - 5.15%[2][3] |
| Accuracy (%Recovery) | 99.76 - 111.38%[4] | 94.28 - 102.96% (Intra-day)[2][3] |
| 91.18 - 105.31% (Inter-day)[2][3] | ||
| Extraction Recovery | 84.18 - 90.33%[4] | Not explicitly reported |
| Matrix Effect | Normalized Matrix Factor: 0.877 - 0.892[4] | Not applicable for HPLC-UV |
Experimental Protocols
Method 1: LC-MS/MS with Mycophenolic Acid-D3 Internal Standard
This method is a widely adopted approach for the sensitive and specific quantification of MPA in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 450 µL of a solution of MPA-d3 in acetonitrile (concentration of MPA-d3 is typically in the range of the expected MPA concentrations).
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent ZORBAX SB-C18, 3.5 µm, 2.1 × 50 mm).[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.005 mol/L ammonium acetate with 0.25% formic acid) and an organic solvent (e.g., acetonitrile) is typical.[1]
-
Flow Rate: A flow rate of 0.2 mL/min is often employed.[1]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for MPA analysis.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for MPA and MPA-d3 are monitored. For MPA, a common transition is m/z 319.1 → 191.0, and for MPA-d3, it is m/z 322.1 → 191.1.[1]
Method 2: HPLC-UV with Fenbufen Internal Standard
This method provides a cost-effective alternative to LC-MS/MS, suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a working solution of fenbufen in methanol.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex and then centrifuge the sample.
-
The resulting supernatant is injected into the HPLC system.[2][3]
2. High-Performance Liquid Chromatography:
-
Column: A cyano (CN) column can be used for separation (e.g., Supelcosil LC-CN, 150 × 4.6 mm, 5 µm).[2][3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, water, and a phosphate buffer is employed. A typical composition is CH3CN:H2O:0.5M KH2PO4:H3PO4 (260:700:40:0.4, v/v).[2][3]
-
Detection: UV detection is set at a wavelength of 305 nm.[2][3]
Mandatory Visualization
Caption: Experimental workflow for the quantification of Mycophenolic Acid (MPA) in plasma.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for mycophenolic acid assays depends on the specific requirements of the study. For high-stakes applications such as pivotal pharmacokinetic or bioequivalence studies, the superior ability of a deuterated internal standard like MPA-d3 to correct for matrix effects makes it the gold standard, ensuring the highest level of accuracy and precision. For routine therapeutic drug monitoring where cost and high throughput may be more critical, a well-validated method using a non-deuterated internal standard like fenbufen with HPLC-UV can provide reliable results. It is essential to thoroughly validate any chosen method to ensure it meets the required performance characteristics for its intended use.
References
- 1. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
- 2. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? [mdpi.com]
- 3. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to Internal Standards for Mycophenolic Acid Analysis: Mycophenolic Acid-d3 vs. Mycophenolic Acid Glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mycophenolic acid (MPA), an immunosuppressant drug, and its primary metabolite, mycophenolic acid glucuronide (MPAG), is critical for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (IS) is paramount for robust and reliable bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of two commonly used deuterated internal standards: mycophenolic acid-d3 (MPA-d3) and mycophenolic acid glucuronide-d3 (MPAG-d3).
The choice of an appropriate internal standard is a critical decision in the validation of bioanalytical methods. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend the use of stable isotope-labeled internal standards for mass spectrometry-based assays.[1] An ideal IS co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variability during sample preparation and analysis.
Performance Data Comparison
The following table summarizes key validation parameters from published LC-MS/MS methods for the analysis of MPA and MPAG, utilizing either MPA-d3 or both MPA-d3 and MPAG-d3 as internal standards. This data allows for a direct comparison of the performance of these internal standards in various biological matrices.
| Parameter | Mycophenolic Acid (MPA) with MPA-d3 IS | Mycophenolic Acid Glucuronide (MPAG) with MPAG-d3 IS | Mycophenolic Acid Glucuronide (MPAG) with MPA-d3 IS | Reference |
| Linearity Range | 0.3–13.6 µg/mL (Plasma) | 2.6–232.9 µg/mL (Plasma) | 0.5–60 µg/ml (Plasma) | [2][3] |
| 15–15000 ng/mL (Plasma) | - | - | [4] | |
| 2–500 ng/mL (Saliva) | 2–500 ng/mL (Saliva, using MPA-d3) | - | [5] | |
| Accuracy (% Bias or % Recovery) | Within ±15% | Within ±15% | 85.73%–102.01% | [2][3] |
| Mean >95% (Extraction Recovery) | - | - | [4] | |
| Precision (% CV) | Within-run and between-run <5.8% | Within-run and between-run <5.8% | <15% | [2][3] |
| Intra- and inter-assay <10% | - | - | [6] | |
| Matrix Effect (Matrix Factor) | 0.97 to 1.02 | No ion suppression or enhancement observed | 0.88–1.06 | [2][3][4] |
Experimental Protocols
A detailed methodology for the simultaneous quantification of MPA and MPAG in human plasma using LC-MS/MS with deuterated internal standards is outlined below. This protocol is a representative example based on common practices found in the literature.[2][4][7]
1. Preparation of Standards and Quality Controls:
-
Stock solutions of MPA, MPAG, MPA-d3, and MPAG-d3 are prepared in methanol or acetonitrile.
-
Working standard solutions are prepared by diluting the stock solutions to create a calibration curve over the desired concentration range.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations by spiking blank plasma with known amounts of MPA and MPAG.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, calibrator, or QC, add 200 µL of a protein precipitation reagent (e.g., acetonitrile or methanol) containing the internal standards (MPA-d3 and MPAG-d3).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10 mM ammonium formate in water) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared supernatant is injected into the LC system.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
MPA: m/z 321.1 -> 207.1 (example transition)
-
MPA-d3: m/z 324.1 -> 210.1 (example transition)
-
MPAG: m/z 497.2 -> 321.1 (example transition)
-
MPAG-d3: m/z 500.2 -> 324.1 (example transition)
-
-
4. Data Analysis:
-
The peak areas of the analytes and their corresponding internal standards are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.
-
The concentrations of MPA and MPAG in the unknown samples are determined from the calibration curve using the measured peak area ratios.
Key Considerations for Internal Standard Selection
The choice between MPA-d3 and MPAG-d3 as an internal standard for the quantification of MPAG has significant implications for assay accuracy and robustness.
-
Mycophenolic Acid-d3 (MPA-d3): When quantifying only MPA, MPA-d3 is the ideal internal standard. Some methods have successfully used MPA-d3 for the quantification of both MPA and MPAG.[3] This approach is often more cost-effective. However, MPA-d3 may not fully compensate for variability in the ionization efficiency and potential in-source fragmentation or degradation of the glucuronide moiety of MPAG.
-
This compound (MPAG-d3): For the most accurate and precise measurement of MPAG, MPAG-d3 is the superior choice. As a stable isotope-labeled analog of the metabolite itself, it will most closely mimic the chromatographic behavior, extraction recovery, and mass spectrometric response of MPAG. This is particularly important to account for any potential back-conversion of MPAG to MPA during sample storage or analysis.[8] The use of both MPA-d3 and MPAG-d3 in the same assay provides the highest level of confidence in the quantification of both the parent drug and its metabolite.[7]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate internal standard.
Caption: Bioanalytical workflow for MPA and MPAG quantification.
Caption: Decision logic for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of immunoassays versus LC-MS/MS for mycophenolic acid monitoring
A definitive guide for researchers and drug development professionals on the comparative performance of immunoassays and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the therapeutic drug monitoring of mycophenolic acid (MPA).
Mycophenolic acid (MPA) is a cornerstone immunosuppressive agent for preventing rejection in solid organ transplant recipients. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of MPA is crucial for optimizing efficacy and minimizing toxicity. The two most prevalent analytical methods for MPA quantification are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate method for their needs.
Executive Summary
While immunoassays offer a rapid and automated solution for MPA monitoring, they are susceptible to overestimation due to cross-reactivity with MPA metabolites. In contrast, LC-MS/MS provides superior specificity and is considered the gold standard for accurate MPA quantification. The choice between these methods depends on a balance of factors including the required analytical accuracy, sample throughput, cost, and the specific clinical or research context.
Performance Data: A Head-to-Head Comparison
The quantitative performance of immunoassays and LC-MS/MS for MPA measurement has been extensively evaluated. The following tables summarize key performance metrics from various studies, highlighting the consistent overestimation of MPA concentrations by immunoassays compared to the more specific LC-MS/MS methods.
| Performance Metric | Immunoassay (EMIT) | LC-MS/MS | Key Findings |
| Bias (Overestimation) | Significant positive bias, ranging from 15.1% to 61.39%[1][2][3][4][5] | Reference Method | Immunoassays consistently overestimate MPA concentrations. This bias is concentration-dependent and can be influenced by patient-specific factors[5]. |
| Correlation (r) | Generally good (e.g., r = 0.99)[1][2] | Reference Method | Despite good correlation, the significant bias limits the interchangeability of the methods. |
| Linear Range (µg/mL) | e.g., 0.3 - 10[6] | e.g., 0.25 - 40.00[7] | LC-MS/MS typically offers a wider linear range, accommodating a broader spectrum of clinical concentrations. |
| Precision (%CV) | Intra-assay CVs are generally low (e.g., <10%)[8] | Within-run and between-run imprecision is typically <5.8%[1][2] | Both methods demonstrate good precision, but the accuracy of immunoassays is compromised by cross-reactivity. |
| Specificity | Prone to cross-reactivity with MPA metabolites (MPAG and AcMPAG)[1][3] | High specificity for MPA and its metabolites | The lack of specificity in immunoassays is a major drawback, leading to clinically significant overestimation of the active drug concentration. |
Table 1: Summary of Performance Comparison between Immunoassay (EMIT) and LC-MS/MS for MPA Monitoring.
| Study Reference | Bias of Immunoassay vs. LC-MS/MS | Correlation Coefficient (r) |
| Huang YF, et al. (2022) | 15.1% positive bias[1][2][4] | 0.99[1][2] |
| Prémaud A, et al. (2004) | 61.39% ± 57.94% overestimation[3] | Not specified |
| De Nicolò A, et al. (2020) | 33.5% overestimation (concentration-dependent)[5] | Not specified |
| Prémaud A, et al. (2006) | 18.7% ± 26.8% overestimation[9] | Not specified |
| Atcheson, B. et al. (2004) | Mean bias of 1.88 ± 0.86 mg/L[10] | Not specified |
Table 2: Quantitative Comparison of Bias and Correlation from Select Studies.
Experimental Methodologies
A clear understanding of the experimental protocols is essential for interpreting performance data. Below are generalized methodologies for both immunoassay and LC-MS/MS techniques for MPA quantification.
Immunoassay (Enzyme-Multiplied Immunoassay Technique - EMIT)
The EMIT assay is a homogeneous enzyme immunoassay that requires no manual sample preparation[10]. The principle involves an antibody to MPA, a glucose-6-phosphate dehydrogenase (G6P-DH) enzyme labeled with MPA, and a substrate (glucose-6-phosphate). MPA in the patient sample competes with the enzyme-labeled MPA for the antibody binding sites. Enzyme activity is directly proportional to the MPA concentration in the sample.
Key Steps:
-
Sample Collection: Plasma is the typical matrix used.
-
Automated Analysis: The plasma sample is directly analyzed on a clinical chemistry analyzer. The assay components are mixed, and the rate of G6P-DH activity is measured spectrophotometrically by the conversion of NAD+ to NADH.
-
Quantification: The MPA concentration is determined by a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the reference method for its high specificity and sensitivity. It involves a chromatographic separation of the analyte of interest from the sample matrix, followed by mass spectrometric detection.
Key Steps:
-
Sample Preparation: This typically involves protein precipitation to remove interfering proteins from the plasma sample. An internal standard (e.g., a stable isotope-labeled MPA) is added to the sample prior to precipitation to ensure accurate quantification[11].
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate MPA from its metabolites and other endogenous compounds.
-
Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the MPA molecules.
-
Mass Spectrometric Detection: The ionized MPA is then detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both MPA and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides high specificity.
-
Quantification: The MPA concentration is determined by comparing the peak area ratio of MPA to the internal standard against a calibration curve.
Visualizing the Workflows and Decision Logic
To further clarify the processes and the decision-making involved, the following diagrams have been generated using the DOT language.
Caption: Comparative workflows for MPA monitoring.
Caption: Decision logic for selecting an MPA monitoring method.
Conclusion and Recommendations
The choice between immunoassay and LC-MS/MS for mycophenolic acid monitoring is a critical one that can have significant implications for patient care and research outcomes.
Immunoassays are well-suited for clinical settings where rapid turnaround time and high throughput are paramount. Their ease of use and automation make them a practical choice for routine monitoring. However, clinicians and researchers must be aware of the potential for clinically significant overestimation of MPA concentrations, particularly in patients with impaired renal function where MPA metabolites may accumulate. This overestimation can lead to inappropriate dose adjustments and potential sub-therapeutic immunosuppression.
LC-MS/MS , as the gold standard, offers unparalleled accuracy and specificity. It is the method of choice for clinical trials, research studies, and in situations where precise MPA quantification is essential. While traditionally more labor-intensive and requiring specialized expertise, advancements in automation are making LC-MS/MS more accessible for routine clinical use.
For drug development professionals, the use of LC-MS/MS is strongly recommended to ensure the highest quality pharmacokinetic and pharmacodynamic data. For routine clinical TDM, if an immunoassay is used, it is advisable to periodically cross-validate results with an LC-MS/MS method, especially in complex patient cases. Ultimately, a thorough understanding of the strengths and limitations of each method is crucial for the effective therapeutic monitoring of mycophenolic acid.
References
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. Comparison of liquid chromatography-tandem mass spectrometry with a commercial enzyme-multiplied immunoassay for the determination of plasma MPA in renal transplant recipients and consequences for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in ren" by Yun-Fen Huang, Ya-Ching Huang et al. [jfda-online.com]
- 5. Lack of concordance between EMIT assay and LC-MS/MS for Therapeutic Drug Monitoring of Mycophenolic Acid: Potential increased risk for graft rejection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of mycophenolic acid plasma levels in renal transplant recipients co-administered sirolimus: comparison of an enzyme multiplied immunoassay technique (EMIT) and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
A Guide to the Inter-laboratory Comparison of Mycophenolic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used methods for the quantification of mycophenolic acid (MPA), a critical immunosuppressant drug. Understanding the nuances and performance characteristics of these methods is paramount for accurate therapeutic drug monitoring (TDM) and robust clinical research. This document outlines the experimental protocols for key assays, presents comparative quantitative data, and illustrates the underlying biochemical pathway and experimental workflows.
Introduction to Mycophenolic Acid and Therapeutic Drug Monitoring
Mycophenolic acid is the active metabolite of the prodrugs mycophenolate mofetil (MMF) and mycophenolate sodium. It is a potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanine nucleotides. This mechanism selectively inhibits the proliferation of B and T lymphocytes, making MPA a cornerstone of immunosuppressive regimens in solid organ transplant recipients to prevent graft rejection. Due to significant inter-individual pharmacokinetic variability, TDM of MPA is crucial to optimize dosing, ensuring therapeutic efficacy while minimizing toxicity.
Core Quantification Methodologies
The primary methods for MPA quantification in clinical and research laboratories are:
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) Detection: Considered the gold standard, these chromatographic methods offer high specificity and sensitivity, allowing for the separation of MPA from its metabolites.
-
Immunoassays: The Enzyme-Multiplied Immunoassay Technique (EMIT) and Cloned Enzyme Donor Immunoassay (CEDIA) are widely used automated methods that offer rapid turnaround times.
Data Presentation: A Comparative Analysis of Quantification Methods
The following tables summarize the performance characteristics and comparative data of the principal MPA quantification methods based on published studies.
Table 1: Performance Characteristics of Mycophenolic Acid Quantification Methods
| Parameter | LC-MS/MS | HPLC-UV | EMIT (Immunoassay) |
| Linearity Range | 0.05 - 40 µg/mL | 0.1 - 40 µg/mL | 0.1 - 15 µg/mL |
| Precision (CV%) | < 15% | < 10% | < 10% |
| Accuracy/Bias | High accuracy, low bias | Generally accurate, potential for interference | Subject to positive bias |
| Specificity | High (distinguishes metabolites) | Moderate to High | Potential cross-reactivity with metabolites |
| Turnaround Time | Longer (hours) | Longer (hours) | Rapid (minutes) |
| Throughput | Lower | Lower | High |
Table 2: Inter-method Bias - Immunoassay vs. Chromatographic Methods
| Comparison | Reported Bias | Reference |
| EMIT vs. LC-MS/MS | 33.5% overestimation by EMIT.[1] | De Nicolò et al. (2020)[1] |
| EMIT vs. HPLC-UV | 59.25% positive bias by EMIT in pediatric patients. | Atios et al. (2021) |
| EMIT vs. LC-MS/MS | 18.7% overestimation by EMIT in renal transplant patients.[2] | Shipkova et al. (2006)[2] |
| Immunoassay vs. UPLC-MS/MS | 15.1% average positive bias by immunoassay.[3] | Huang et al. (2022)[3] |
| EIA vs. HPLC | 7.6% mean bias in serum samples.[4] | Bunch et al. (2008)[4] |
Note: The bias observed in immunoassays is often attributed to the cross-reactivity of the antibody with MPA metabolites, particularly the acyl-glucuronide metabolite (AcMPAG), which can be pharmacologically active.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of MPA quantification assays. Below are representative protocols for the major analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of an internal standard solution (e.g., a deuterated MPA analog) in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for MPA and the internal standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely used method for MPA TDM.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
To 500 µL of plasma, add an internal standard and 500 µL of 0.1 M phosphoric acid.
-
Load the mixture onto the SPE cartridge.
-
Wash the cartridge with water and then with a low-concentration organic solvent (e.g., 20% methanol).
-
Elute MPA and the internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 35:65 v/v), pH adjusted to 3.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
-
UV Detection:
-
Wavelength: 215 nm or 254 nm.
-
Enzyme-Multiplied Immunoassay Technique (EMIT)
A homogeneous immunoassay performed on automated clinical chemistry analyzers.
-
Principle: The assay is based on competition between MPA in the sample and MPA labeled with the enzyme glucose-6-phosphate dehydrogenase (G6P-DH) for a limited number of antibody binding sites. Enzyme activity decreases upon binding to the antibody. The MPA concentration in the sample is measured in terms of G6P-DH activity.
-
Procedure (Automated):
-
Plasma samples are mixed with reagents containing the antibody and the enzyme-labeled drug.
-
The reaction is initiated by the addition of a substrate for the enzyme.
-
The analyzer measures the rate of absorbance change, which is proportional to the MPA concentration in the sample.
-
Calibration is performed using manufacturer-provided calibrators.
-
Mandatory Visualizations
Signaling Pathway of Mycophenolic Acid
Caption: Mechanism of action of Mycophenolic Acid (MPA) via inhibition of IMPDH.
Experimental Workflow for Inter-laboratory Comparison
Caption: Workflow for an inter-laboratory proficiency testing program for MPA.
Conclusion
The choice of quantification method for mycophenolic acid has significant implications for clinical decision-making and research outcomes. While LC-MS/MS remains the gold standard due to its superior specificity and accuracy, immunoassays offer a rapid and high-throughput alternative. However, users of immunoassays must be aware of the potential for positive bias due to metabolite cross-reactivity, which can lead to an overestimation of MPA concentrations.[1][2][3][5] This can have clinical consequences, potentially leading to inappropriate dose adjustments.[1] Proficiency testing and external quality assessment programs are essential for laboratories to ensure the accuracy and comparability of their MPA measurements, regardless of the method employed.[6] Standardization of laboratory procedures is a key factor in reducing inter-laboratory variability.[6] This guide provides the foundational information for researchers and clinicians to critically evaluate and select the most appropriate method for their specific needs.
References
- 1. Lack of concordance between EMIT assay and LC-MS/MS for Therapeutic Drug Monitoring of Mycophenolic Acid: Potential increased risk for graft rejection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of mycophenolic acid plasma levels in renal transplant recipients co-administered sirolimus: comparison of an enzyme multiplied immunoassay technique (EMIT) and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of mycophenolic acid in plasma or serum by a commercial enzyme inhibition technique in comparison with a high performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel UPLC-MS/MS Method for Mycophenolic Acid Quantification Aligned with FDA/EMA Guidelines
This guide provides a comprehensive overview of the validation of a new, highly sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Mycophenolic Acid (MPA) in human plasma. The validation process adheres to the principles outlined in the FDA and EMA guidelines on analytical method validation.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative analytical methods and providing the necessary experimental data and protocols to support its implementation.
Comparative Analysis of Analytical Methods for Mycophenolic Acid
The selection of an appropriate analytical method for MPA is critical for therapeutic drug monitoring and pharmacokinetic studies. While various methods exist, they differ in terms of their performance characteristics. The following table summarizes the key performance indicators of the newly validated UPLC-MS/MS method compared to other commonly used techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and an enzymatic immunoassay.
Table 1: Comparison of Performance Characteristics of Analytical Methods for Mycophenolic Acid
| Performance Characteristic | New UPLC-MS/MS Method | HPLC-UV Method[7][8] | HPTLC Method[9] | Enzymatic Immunoassay[10][11] |
| Linearity Range | 0.5 - 1000 ng/mL | 0.1 - 40 µg/mL | 100 - 500 ng/band | 0.3 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.9990 | > 0.999 | 0.997 | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 µg/mL | 77.09 ng/band | 0.3 µg/mL |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.025 µg/mL | 23.13 ng/band | 0.05 mg/L |
| Intra-day Precision (% RSD) | ≤ 15% | 0.97 - 7.06% | 1.22 - 2.03% | < 10% |
| Inter-day Precision (% RSD) | ≤ 15% | 1.92 - 5.15% | 1.23 - 2.81% | < 15% |
| Accuracy (Recovery %) | 87.99 - 109.69% | 89.31 - 107.67% | 98.76% | Mean bias < 7% |
| Specificity/Selectivity | High (Mass-based detection) | Moderate (Chromatographic) | Moderate (Chromatographic) | Potential cross-reactivity |
| Run Time | ~4.6 minutes | ~6 minutes | Not specified | Rapid |
Experimental Protocols for Method Validation
The validation of the new UPLC-MS/MS method was conducted following a pre-defined protocol that encompasses the key validation parameters as stipulated by the FDA and EMA.
2.1. Specificity and Selectivity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Six different blank human plasma samples were analyzed to ensure no endogenous interferences at the retention time of MPA and the internal standard (IS), griseofulvin.
-
Blank plasma was spiked with MPA at the LLOQ and with commonly co-administered drugs (e.g., cyclosporine, tacrolimus) to assess potential interference.
-
The chromatograms of the blank, spiked, and zero samples were compared to demonstrate the absence of interfering peaks.
-
2.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Protocol:
-
A series of calibration standards were prepared by spiking blank plasma with known concentrations of MPA, typically ranging from 0.5 to 1000 ng/mL.[12]
-
Each concentration level was analyzed in triplicate.
-
A calibration curve was constructed by plotting the peak area ratio of MPA to the IS against the nominal concentration.
-
The linearity was evaluated using a weighted linear regression model (1/x²). The correlation coefficient (r²) was required to be ≥ 0.99.
-
2.3. Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true value, while precision expresses the closeness of agreement between a series of measurements.
-
Protocol:
-
Quality control (QC) samples were prepared at four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Repeatability): Five replicates of each QC level were analyzed in a single day.
-
Inter-day (Intermediate Precision): The analysis of the QC samples was repeated on three different days by different analysts.
-
The precision was expressed as the relative standard deviation (% RSD), and the accuracy as the percentage of the nominal concentration. Acceptance criteria were set at ±15% for both accuracy and precision (±20% for LLOQ).
-
2.4. Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The LOD is the lowest amount of analyte that can be detected, while the LLOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD was determined as the concentration at which the signal-to-noise ratio was approximately 3:1.
-
LLOQ was established as the lowest concentration on the calibration curve that could be measured with a precision of ≤ 20% RSD and an accuracy of 80-120%.
-
2.5. Stability
Stability studies are conducted to evaluate the integrity of the analyte in a given matrix under specific storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles (-80°C to room temperature).[12]
-
Short-Term Stability: QC samples were kept at room temperature for a period reflecting the expected sample handling time before analysis.
-
Long-Term Stability: QC samples were stored at -80°C for 30 days.[12]
-
Post-Preparative Stability: Processed samples were stored in the autosampler for a duration exceeding the expected run time.
-
Visualizing the Validation Workflow and Logical Relationships
To better illustrate the structured approach to analytical method validation, the following diagrams were created using the DOT language.
Caption: Workflow for the validation of a new analytical method.
Caption: Logical relationship between accuracy and precision.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 61.8.75.226 [61.8.75.226]
Precision and Accuracy in Mycophenolic Acid Measurement: The Deuterated Standard Advantage
For researchers, scientists, and drug development professionals, the precise and accurate quantification of mycophenolic acid (MPA), a potent immunosuppressant, is critical for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative analysis of analytical methods for MPA measurement, highlighting the superior performance of techniques employing a deuterated internal standard.
The use of a stable isotope-labeled internal standard, such as deuterated mycophenolic acid (MPA-d3), is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This approach significantly enhances the accuracy and precision of MPA quantification by compensating for variability during sample preparation and analysis.
Comparative Performance of MPA Quantification Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for MPA quantification, with a focus on those utilizing a deuterated internal standard. The data demonstrates the high level of accuracy and precision achievable with this methodology.
| Method Performance Metrics | ||||
| Reference | Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| Upadhyay V, et al.[1] | Mycophenolic acid-d3 | 15–15000 | Not explicitly stated, but within acceptance criteria | Not explicitly stated, but within acceptance criteria |
| Shimadzu Corporation[2] | Mycophenolic acid-d3 | 200–20000 | ≤ 5% | Not explicitly stated |
| Ravinder P, et al.[3] | Mycophenolic acid-d3 | 101–19955 | Within acceptance criteria | Within acceptance criteria |
| Walsh Medical Media[4] | Mycophenolic acid-d3 | 500–30000 | 2.54–9.01% | 2.54–9.01% |
| Zhao W, et al.[5] | Mycophenolic acid-d3 | 100–40000 | 4.0–7.3% | 2.5–6.2% |
| Buchwald A, et al.[6] | Deuterated MPA | Not explicitly stated | Within acceptance criteria | Within acceptance criteria |
| Sobiak J, et al.[7][8] | Deuterated MPA (MPA-d3) | 2–500 | Within acceptance criteria | Within acceptance criteria |
The Role of Deuterated Internal Standards
The fundamental principle behind using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, MPA. MPA-d3 has the same retention time and ionization efficiency as MPA but is distinguishable by its higher mass. This co-elution and similar behavior during extraction and ionization allow it to effectively normalize any variations that may occur, leading to more reliable and reproducible results.[9] The use of isotope-labeled drugs as internal standards is suggested to improve method precision, accuracy, and linearity.[3]
Caption: Role of a deuterated standard in improving MPA measurement.
Experimental Protocols
A generalized experimental workflow for the quantification of MPA in human plasma using a deuterated internal standard and LC-MS/MS is outlined below. Specific parameters may vary between laboratories and instrument platforms.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer a small volume (e.g., 50 µL) of human plasma into a microcentrifuge tube.[1]
-
Internal Standard Spiking: Add a known concentration of MPA-d3 solution to the plasma sample.[2]
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the sample to precipitate plasma proteins.[2]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the clear supernatant, containing MPA and MPA-d3, to a clean tube or vial for analysis.[2]
Caption: A typical workflow for MPA quantification in plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used to separate MPA and MPA-d3 from other endogenous plasma components.[1][5] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[1]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor to product ion transitions for both MPA and MPA-d3.[5] Positive or negative electrospray ionization (ESI) can be used.[2][5]
Conclusion
The use of a deuterated internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of mycophenolic acid in biological matrices. The presented data from various studies consistently demonstrates that this approach meets the stringent validation requirements for bioanalytical methods. For researchers and clinicians requiring reliable MPA measurements for therapeutic drug monitoring and pharmacokinetic analysis, the adoption of methods incorporating a deuterated standard is strongly recommended. While simpler methods exist, they may not offer the same level of confidence in the analytical results.[10]
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different extraction methods for mycophenolic acid from plasma
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA), the active metabolite of the immunosuppressant drugs mycophenolate mofetil and mycophenolate sodium, requires precise and reliable quantification in plasma for therapeutic drug monitoring and pharmacokinetic studies. The accuracy of these measurements is heavily dependent on the efficiency of the extraction method used to isolate MPA from the complex plasma matrix. This guide provides a comparative analysis of the three most common extraction techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Performance Comparison
The choice of extraction method can significantly impact analytical outcomes. The following table summarizes the performance characteristics of each method based on published experimental data.
| Performance Metric | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | >95%[1] | 75.7% - 90.7%[2] | >74%[3], >95%[4] |
| Intra-day Precision (%RSD) | 0.89% - 7.06%[5][6] | 2.54% - 4.62%[7] | 2.90% - 8.53%[8] |
| Inter-day Precision (%RSD) | 1.92% - 5.15%[5] | 3.42% - 9.01%[7] | 0.70% - 3.33%[8] |
| Accuracy (%) | 89.31% - 107.67%[9] | 99.76% - 111.38%[7] | 90.2% - 111%[8] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.025 - 0.2[9] | 0.050[10] | 0.101[11] |
| Linear Range (µg/mL) | 0.1 - 40[5] | 0.050 - 51.2[10] | 0.101 - 19.955[11] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each extraction method.
Detailed Experimental Protocols
Below are representative protocols for each extraction method, synthesized from various published studies.
Protein Precipitation (PP)
This method is valued for its simplicity and speed.
-
To 50 µL of a human plasma sample, add 250 µL of an internal standard solution prepared in a precipitating agent (e.g., acetonitrile with 0.3% trifluoroacetic acid).[1][9]
-
Vortex the mixture for approximately 2 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples at 1431g for 10 minutes at 10 °C to pellet the precipitated proteins.[1]
-
Transfer 100 µL of the clear supernatant to a clean tube.
-
The sample is now ready for injection into the analytical system (e.g., HPLC).
Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample clean-up compared to protein precipitation.
-
To a 0.5 mL plasma aliquot, add a solution of the internal standard.
-
Add an appropriate extraction solvent, such as a mixture of ethyl acetate and 2-propanol (4:1, v/v).[10]
-
Vortex the mixture vigorously to ensure efficient extraction of MPA into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.[5]
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts, minimizing matrix effects, but is generally the most time-consuming and expensive method.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of water, and then 1.0 mL of 100 mM ammonium acetate buffer through the cartridge.[11]
-
Sample Loading: To a 50 µL plasma sample, add 20 µL of the internal standard and 50 µL of 100 mM ammonium acetate buffer. Vortex the sample and then load the entire mixture onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with 1.0 mL of 100 mM ammonium acetate buffer followed by 2.0 mL of water to remove interfering substances.[11]
-
Elution: Elute the MPA and internal standard from the cartridge with 0.5 mL of the mobile phase.[11]
-
The eluate is then ready for analysis.
Conclusion
The selection of an appropriate extraction method for mycophenolic acid from plasma is a critical step in ensuring accurate and reliable therapeutic drug monitoring and pharmacokinetic analysis.
-
Protein Precipitation is a simple, rapid, and high-recovery method suitable for high-throughput clinical analysis.[1]
-
Liquid-Liquid Extraction offers a good balance between sample cleanup and ease of use, providing cleaner extracts than PP.[10]
-
Solid-Phase Extraction delivers the highest level of sample purity, which can lead to better sensitivity and reduced matrix effects, but at a higher cost and with a more complex procedure.[12]
The choice of method should be guided by the specific requirements of the assay, including the desired level of sensitivity, sample throughput, and available resources. For routine clinical monitoring, the simplicity and speed of protein precipitation are often advantageous. For research applications requiring the highest accuracy and sensitivity, solid-phase extraction may be the preferred method.
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecularly imprinted solid-phase extraction for rapid screening of mycophenolic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rapid and simple determination of mycophenolic acid in human plasma by ion-pair RP-LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An isocratic high performance liquid chromatographic method for quantification of mycophenolic acid and its glucuronide metabolite in human serum using liquid-liquid extraction: application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. data.biotage.co.jp [data.biotage.co.jp]
Assessing Lot-to-Lot Variability of Mycophenolic Acid Glucuronide-d3: A Comparison Guide
For researchers, scientists, and drug development professionals utilizing Mycophenolic acid glucuronide-d3 (MPAG-d3) as an internal standard in quantitative bioanalysis, ensuring its consistency across different lots is paramount for generating reliable and reproducible data. This guide provides an objective comparison of key performance attributes of MPAG-d3, supported by experimental protocols and data presentation, to aid in the assessment of its lot-to-lot variability.
Mycophenolic acid (MPA) is an immunosuppressant agent that requires careful therapeutic drug monitoring due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1][2] Accurate quantification of MPA and its primary, inactive metabolite, Mycophenolic acid glucuronide (MPAG), in biological matrices is crucial for optimizing patient dosing.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and the use of a stable isotope-labeled internal standard (SIL-IS) like MPAG-d3 is essential to correct for variability during sample preparation and analysis.[3][4]
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibrators and quality controls. The ratio of the analyte's response to the IS's response is used for quantification. This approach corrects for variations in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[3][4] A stable isotope-labeled internal standard, such as MPAG-d3, is considered the most suitable choice as it co-elutes with the analyte and exhibits nearly identical behavior during sample processing and ionization.
However, the assumption that a SIL-IS will always perfectly compensate for analytical variability can be challenged by lot-to-lot differences in the internal standard itself.[5] Variability in purity, isotopic enrichment, or the presence of unlabeled analyte can compromise data integrity.
Comparison of this compound Lots
Direct comparative data between different lots of commercially available MPAG-d3 is not extensively published. However, by examining a typical Certificate of Analysis (CoA) and considering potential deviations, we can construct a comparison to highlight the importance of lot qualification.
Table 1: Comparison of Key Quality Attributes for Two Hypothetical Lots of this compound
| Feature | Lot A (Typical Specifications) | Lot B (Hypothetical Deviating Lot) | Potential Impact of Deviation |
| Chemical Purity (HPLC) | ≥98%[6] | 95% | Inaccurate quantification due to incorrect IS concentration; potential for interfering peaks. |
| Isotopic Purity | ≥99% atom D[] | 97% atom D | Increased presence of unlabeled MPAG, leading to overestimation of the analyte at low concentrations. |
| Unlabeled Analyte (MPAG) | <0.5% | 2% | Contribution to the analyte signal, causing a positive bias, especially at the Lower Limit of Quantification (LLOQ).[3] |
| Characterization | Conforms to structure (NMR, MS)[6] | Conforms to structure | N/A (assuming basic identity is confirmed) |
| Appearance | White to Pale Beige Solid[6] | Off-white to Yellowish Solid | May indicate the presence of impurities or degradation products. |
Table 2: Potential Impact of MPAG-d3 Lot-to-Lot Variability on Bioanalytical Method Performance
| Performance Parameter | Impact of Using a Deviating Lot (Lot B) | Rationale |
| Accuracy | Decreased (Positive or Negative Bias) | Lower chemical purity leads to incorrect IS concentration. Presence of unlabeled analyte causes a positive bias. |
| Precision | Decreased (%CV increases) | Inconsistent performance of the IS across samples due to impurities or matrix effects. |
| Linearity of Calibration Curve | May become non-linear | If the unlabeled analyte in the IS is a significant portion of the LLOQ concentration. |
| Lower Limit of Quantification (LLOQ) | May be artificially elevated | The contribution of unlabeled analyte from the IS can interfere with the detection of the analyte at very low concentrations. |
| Data Reproducibility | Compromised between studies | Using different lots with varying quality can lead to systematic differences in results over time. |
Metabolic Pathway of Mycophenolic Acid
Mycophenolate mofetil (MMF), a prodrug, is rapidly hydrolyzed to the active compound, Mycophenolic acid (MPA). MPA is primarily metabolized in the liver, kidney, and intestine via glucuronidation to form the inactive metabolite, MPAG.[2] A minor, but pharmacologically active metabolite, an acyl glucuronide (AcMPAG), is also formed.[8]
Caption: Metabolic pathway of Mycophenolate Mofetil to Mycophenolic Acid and its main glucuronide metabolites.
Experimental Protocols
To mitigate the risks associated with lot-to-lot variability, a new lot of MPAG-d3 should be thoroughly qualified before its use in sample analysis.
Protocol for Qualification of a New Lot of MPAG-d3 Internal Standard
1. Objective: To verify the identity, purity, and concentration of a new lot of MPAG-d3 and to ensure its performance is comparable to the previously qualified lot.
2. Materials:
- New lot of MPAG-d3
- Previously qualified (current) lot of MPAG-d3
- Mycophenolic acid (MPA) and Mycophenolic acid glucuronide (MPAG) reference standards
- Control biological matrix (e.g., drug-free human plasma)
- LC-MS/MS system
- Validated bioanalytical method for MPA and MPAG
3. Methodology:
Caption: Experimental workflow for the qualification of a new lot of an internal standard.
Logical Impact of Lot-to-Lot Variability
The quality of the internal standard is a foundational element of a reliable bioanalytical method. Any variability at this level can propagate through the analytical process, leading to questionable results.
Caption: Logical flow of how internal standard lot-to-lot variability impacts final data quality.
References
- 1. Mycophenolic acid-D3-beta-D-glucuronide | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
A Comparative Guide to Linearity and Recovery in Mycophenolic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mycophenolic acid (MPA), the active metabolite of the immunosuppressant mycophenolate mofetil, is crucial for therapeutic drug monitoring (TDM) to optimize treatment efficacy and minimize toxicity in transplant patients. This guide provides a comparative overview of linearity and recovery studies for various analytical methods used for MPA quantification, supported by experimental data and detailed protocols.
Analytical Methods for MPA Quantification
Several analytical techniques are employed for the determination of MPA in biological matrices, primarily plasma and serum. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: A widely used, robust, and cost-effective method for MPA quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard due to its high sensitivity, specificity, and ability to simultaneously measure MPA and its metabolites.
-
Immunoassays: These methods, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and the Cloned Enzyme Donor Immunoassay (CEDIA), offer rapid analysis and are suitable for clinical settings, though they may exhibit cross-reactivity with MPA metabolites.[1][2]
Linearity Studies
Linearity is a critical parameter in method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range.
Comparison of Linearity Data for MPA Quantification Methods
The following table summarizes the linearity data from various studies for different MPA quantification methods.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| HPLC-UV | Human Plasma | 0.2 - 100 | 0.9995 | [3] |
| HPLC-UV | Human Plasma | 0.25 - 50 | >0.99 | [4] |
| HPLC-UV | Human Plasma | 0.1 - 40 | 0.9999 | [5] |
| LC-MS/MS | Human Plasma | 0.5 - 30.0 | 0.9985 - 0.9996 | [6] |
| LC-MS/MS | Human Plasma | 0.05 - 4 (Total MPA) | ≥0.99 | [7] |
| LC-MS/MS | Rat Plasma & Tongue Homogenate | 0.0005 - 1 | >0.9990 | [8] |
| LC-MS/MS | Human Serum | 0.5 - 30.0 | ≥0.990 | [9] |
| UPLC-MS/MS | Human Plasma | 0.015 - 15 | ≥0.9995 | [10] |
| UPLC-MS/MS | Human Plasma | 0.3 - 13.6 | >0.999 | [11] |
| Enzyme Inhibition Assay (EIA) | Serum & Heparinized Plasma | 3.1 - 44.0 µmol/L | Not Specified | [12] |
| EMIT Immunoassay | Human Plasma | Linear relationship demonstrated | Not Specified | [13] |
Note: Conversion from µmol/L to µg/mL for MPA can be done using the molar mass of MPA (320.34 g/mol ).
Experimental Protocol for Linearity Study
A typical linearity study for MPA quantification involves the following steps:
-
Preparation of Stock Solution: A primary stock solution of MPA is prepared by dissolving a known amount of a certified reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Preparation of Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the same biological matrix as the samples to be analyzed (e.g., blank human plasma). This is done to create a range of concentrations that encompass the expected therapeutic range of MPA.
-
Sample Preparation: The calibration standards are subjected to the same sample preparation procedure as the unknown samples. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[4][6]
-
Instrumental Analysis: The prepared standards are then analyzed using the chosen analytical instrument (e.g., HPLC-UV or LC-MS/MS). Each concentration level is typically analyzed in replicate (e.g., n=3 or n=5).
-
Data Analysis: The instrument response (e.g., peak area) is plotted against the corresponding MPA concentration. A linear regression analysis is performed to determine the slope, intercept, and the correlation coefficient (r²). An r² value close to 1.0 indicates a strong linear relationship.
Workflow for Linearity Study
Caption: Workflow of a typical linearity study for MPA quantification.
Recovery Studies
Recovery studies are performed to evaluate the efficiency of the sample preparation method by determining the percentage of the analyte that is successfully extracted from the biological matrix.
Comparison of Recovery Data for MPA Quantification Methods
The following table presents recovery data for MPA from different studies.
| Analytical Method | Matrix | Spike Concentration(s) | Mean Recovery (%) | Reference |
| HPLC-UV | Human Plasma | Not Specified | 87.52 - 102.41 | [3] |
| HPLC-UV | Human Plasma | Not Specified | 86.04 ± 3.54 | [5] |
| LC-MS/MS | Human Plasma | Low and High QC levels | 84.18 - 90.33 | [6] |
| LC-MS/MS | Human Plasma | Not Specified | 85.54 - 94.76 | [7] |
| UPLC-MS/MS | Rat Plasma & Tongue Homogenate | Low, Medium, High QC levels | 87.99 - 109.69 | [8] |
| UPLC-MS/MS | Human Plasma | Not Specified | >95 | [10] |
| EMIT Immunoassay | Human Plasma | Not Specified | 95.6 | [13] |
| HPLC | Not Specified | Not Specified | 98.76 | [14] |
Experimental Protocol for Recovery Study
The recovery of MPA is typically determined by comparing the analytical response of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Blank biological matrix is spiked with a known concentration of MPA and then subjected to the entire sample preparation process.
-
Set B (Post-extraction Spike): The same blank biological matrix is first subjected to the sample preparation process, and then the resulting extract is spiked with the same concentration of MPA.
-
Set C (Blank): A blank matrix sample is processed without the addition of MPA to check for interferences.
-
-
Instrumental Analysis: All three sets of samples are analyzed using the validated analytical method.
-
Calculation of Recovery: The percent recovery is calculated using the following formula:
% Recovery = (Mean response of Set A / Mean response of Set B) x 100
Workflow for Recovery Study
Caption: Workflow of a typical recovery study for MPA quantification.
References
- 1. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 61.8.75.226 [61.8.75.226]
- 9. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of mycophenolic acid in plasma or serum by a commercial enzyme inhibition technique in comparison with a high performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the EMIT Mycophenolic Acid Assay from Dade Behring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparison of analytical performance between different LC-MS/MS instruments for mycophenolic acid analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mycophenolic acid (MPA), the active metabolite of the immunosuppressant drugs mycophenolate mofetil and mycophenolate sodium, is crucial for therapeutic drug monitoring (TDM) to ensure optimal efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for MPA analysis due to its high sensitivity and specificity. This guide provides a comparative overview of the analytical performance of various LC-MS/MS instruments for MPA analysis, supported by data from published studies.
Comparative Analytical Performance
The following table summarizes the key performance characteristics of different LC-MS/MS systems for the quantification of mycophenolic acid in human plasma or serum, as reported in various studies. It is important to note that direct comparison between instruments is challenging as experimental conditions such as sample preparation, chromatography, and specific instrument parameters vary across different laboratories and studies.
| Instrument Platform | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Bias (%) |
| Shimadzu LCMS-8060 | 0.05 - 4 | 0.05 | < 15% | < 15% | 85.73% - 102.01% |
| Shimadzu LCMS-8050 | 0.2 - 20 | 0.2 | Not explicitly stated | Not explicitly stated | Excellent accuracy and precision reported |
| Waters ACQUITY UPLC with TQ Detector | 0.3 - 13.6 | 0.25 | < 5.8% | < 5.8% | < 15% bias |
| Waters Xevo TQ-S Micro | 0.25 - 40.00 | 0.25 | 2.7% - 3.9% | 4.0% - 5.6% | Not explicitly stated |
| AB Sciex QTrap 4000 | 0.39 - 400 (nM) | 1.22 (nM) | Within ±15% | Within ±15% | 85.0% - 108.3% |
| Thermo Scientific TSQ Quantum Discovery Max | 0.5 - 30.0 | 0.5 | 2.54% - 9.01% | 2.54% - 9.01% | 99.76% - 111.38% |
| Waters Quattro Premier XE | 0.015 - 15 | 0.015 | < 15% | < 15% | 85% - 115% |
Detailed Experimental Methodologies
The general workflow for MPA analysis by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. While specific details may vary, the fundamental steps are outlined below.
Sample Preparation
A common and straightforward method for sample preparation is protein precipitation.[1][2][3][4]
-
Plasma/Serum Collection : Collect blood samples in appropriate anticoagulant tubes and separate plasma or serum by centrifugation.
-
Aliquoting : Take a small volume of plasma or serum (typically 50-100 µL).[5]
-
Addition of Internal Standard : Add a solution of an internal standard (IS), such as a deuterated analog of MPA (e.g., MPA-d3), to the sample.[5][6] The IS helps to correct for variability during sample processing and analysis.
-
Protein Precipitation : Add a precipitating agent, commonly acetonitrile or methanol, to the plasma/serum sample.[1][2][3] This denatures and precipitates plasma proteins.
-
Centrifugation : Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[3]
-
Supernatant Transfer : Carefully transfer the clear supernatant, which contains MPA and the IS, to a clean tube or a well plate for injection into the LC-MS/MS system.[3]
Liquid Chromatography (LC)
The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for the separation of MPA from other endogenous components.
-
Column : Reversed-phase C18 columns are most commonly used for the separation of MPA.[1][5][7]
-
Mobile Phase : A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., water with a small amount of formic acid or ammonium formate) and an organic mobile phase (e.g., methanol or acetonitrile).[2][5][7]
-
Flow Rate : The flow rate of the mobile phase is typically in the range of 0.2-0.5 mL/min.[1][7]
-
Column Temperature : The column is often heated (e.g., to 40°C) to ensure reproducible retention times.[1][5]
Mass Spectrometry (MS)
The eluent from the LC column is introduced into the mass spectrometer for detection and quantification of MPA.
-
Ionization : Electrospray ionization (ESI) is the most common ionization technique used for MPA analysis, typically in the positive or negative ion mode.[2][3][8]
-
Detection Mode : The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][8][9] In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is then monitored for quantification.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for MPA and its internal standard. For example, a common transition for MPA is m/z 321.1 → 207.0.[5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of mycophenolic acid using LC-MS/MS.
Caption: General workflow for mycophenolic acid analysis by LC-MS/MS.
References
- 1. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mycophenolic Acid Glucuronide-d3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Mycophenolic acid glucuronide-d3.
Due to the limited availability of specific safety data for this compound, and the known hazards of the parent compound, Mycophenolic acid, a precautionary approach is mandatory.[1][2][3] The fundamental principle is to manage all waste containing this compound as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.[4]
Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Minimum PPE Requirements:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Hazard Profile of Parent Compound: Mycophenolic Acid
The disposal procedures for this compound are guided by the significant hazards associated with the parent compound, Mycophenolic acid. It is classified as a hazardous substance and potent pharmacologically active material.[3][5]
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity | H302: Harmful if swallowed. | [1][2] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. | [1][3] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child. | [1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Immune system) through prolonged or repeated exposure if swallowed. | [1] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. | [1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe segregation, collection, and disposal of waste containing this compound. Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[4][6]
Step 1: Waste Segregation and Collection Proper segregation at the point of generation is the foundation of safe disposal.[7] Do not mix this compound waste with other waste streams unless permitted by your institution's EHS office.
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Ensure the container is clearly labeled and kept securely sealed when not in use.[9]
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container.[6]
-
Step 2: Container Labeling Properly label all waste containers. The label should, at a minimum, include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An indication of the major hazards (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
Step 3: On-Site Storage Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and away from general laboratory traffic.
-
Clearly marked as a hazardous waste storage area.
-
In a location that prevents accidental spills from entering drains.[8]
Step 4: Final Disposal Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][7]
-
Follow all institutional procedures for scheduling a waste pickup.[7]
-
The recommended final disposal method for this type of pharmaceutical waste is high-temperature incineration.[6][10][11]
-
Ensure all documentation related to the waste disposal is maintained for institutional compliance.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. cleanaway.com.au [cleanaway.com.au]
Essential Safety and Logistics for Handling Mycophenolic Acid Glucuronide-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Mycophenolic acid glucuronide-d3. This guide provides a comprehensive operational and disposal plan to foster a secure research environment. The following protocols are based on available safety data for similar compounds and general best practices for managing potent pharmaceutical agents.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure risk. The recommended PPE for handling this compound, particularly when in a solvent such as acetonitrile, is summarized below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of the solution, which is an eye irritant. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with double gloving recommended. | Prevents skin contact with the compound, which has acute dermal toxicity. Double gloving minimizes contamination when removing the outer glove in a containment area[1]. |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or disposable coveralls. | Protects skin from accidental contact and contamination[2]. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used if working outside of a ventilated enclosure or if there is a risk of aerosolization. | The compound has acute inhalation toxicity. Surgical masks offer little to no protection from chemical exposure[1][3]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure area.
-
The recommended storage temperature is typically -20°C.
-
Given that it is often supplied in acetonitrile, a flammable liquid, store it in a flammable liquid storage cabinet away from sources of ignition.
Handling and Preparation:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Ventilation: All handling of the compound, especially when opening the primary container and preparing solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure[3].
-
Aliquoting and Weighing: If working with a solid form, handle it carefully to avoid generating dust. If it is a solution, use calibrated pipettes for accurate and safe transfer.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), and decontaminate the area. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that come into contact with the compound, including gloves, pipette tips, absorbent paper, and empty containers, should be considered hazardous waste.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent (e.g., acetonitrile).
-
Solid Waste: Collect all contaminated solid waste in a separate, clearly labeled hazardous waste bag or container.
-
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound or its containers in the regular trash or down the drain[4][5]. Follow all federal, state, and local regulations for hazardous waste disposal[6].
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
